molecular formula C9H10O4 B1277942 Latifolicinin C acid CAS No. 23508-35-2

Latifolicinin C acid

Numéro de catalogue: B1277942
Numéro CAS: 23508-35-2
Poids moléculaire: 182.17 g/mol
Clé InChI: JVGVDSSUAVXRDY-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid has been reported in Grosmannia huntii with data available.

Propriétés

IUPAC Name

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGVDSSUAVXRDY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432803
Record name (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23508-35-2
Record name Latifolicinin C acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23508-35-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATIFOLICININ C ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on the natural origins of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, a phenylpropanoic acid derivative of interest in phytochemical and pharmacological research. While initially queried as "Latifolicinin C acid," a term not prevalent in current scientific literature, extensive database analysis has identified the compound of interest as (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. This guide elucidates its presence in the plant kingdom, outlines its biosynthetic origins, and provides detailed methodologies for its extraction, isolation, and characterization.

Unveiling the Identity and Natural Landscape

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid belongs to the class of phenylpropanoids, a diverse group of plant secondary metabolites derived from the amino acid phenylalanine. These compounds are integral to a plant's defense mechanisms and developmental processes.

Predominant Natural Sources

While this specific acid is not as extensively documented as other phenolic compounds, its structural relatives, the hydroxyphenylpropanoic acids, are known to occur in a variety of plants, often as part of more complex molecules. The Fabaceae (legume) family, in particular, is a rich reservoir of phenolic compounds. Genera such as Dalbergia, while renowned for flavonoids and isoflavonoids, also produce a wide array of other phenolic constituents.

Furthermore, related phenylpropanoic acids have been identified in various food sources, suggesting a broader distribution in the plant kingdom. These include:

  • Fruits: Berries, such as bilberries (Vaccinium myrtillus), and other fruits are known to contain phenylpropanoic acids.[1][2][3]

  • Vegetables: Root vegetables like red beetroot (Beta vulgaris var. rubra) have been reported to contain these compounds.[1]

  • Herbs and Spices: The presence of phenylpropanoic acids has also been noted in various herbs and spices, including Chinese cinnamon (Cinnamomum aromaticum).[1]

  • Legumes: Pulses are another dietary source of these compounds.[1]

It is important to note that many of these compounds exist in plants as esters or glycosides and are released upon hydrolysis.

Biosynthetic Origins: The Phenylpropanoid Pathway

The biosynthesis of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is rooted in the phenylpropanoid pathway , a central metabolic route in higher plants.[2][4] This pathway converts phenylalanine into a vast array of phenolic compounds.

Phenylpropanoid Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxy_Phenylpropanoic_Acids (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid and related compounds p_Coumaric_Acid->Hydroxy_Phenylpropanoic_Acids Multiple Enzymatic Steps

Biosynthesis of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.

The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, a key intermediate.[3] From p-coumaric acid, a series of enzymatic reactions, including reduction and hydroxylation, lead to the formation of various hydroxy-phenylpropanoic acids.

A Practical Guide to Extraction and Isolation

The successful extraction and purification of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid from plant matrices hinge on the selection of appropriate solvents and chromatographic techniques. Phenolic acids are typically polar compounds, lending themselves to extraction with polar solvents.

General Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction of phenolic acids from plant material.

Extraction Workflow Plant_Material Dried & Powdered Plant Material Maceration Maceration with Aqueous Methanol/Ethanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Phenolic Extract Evaporation->Crude_Extract

General workflow for phenolic acid extraction.
Detailed Experimental Protocol: Maceration Extraction

This protocol provides a standard method for the extraction of phenolic compounds from dried plant material.[5]

Materials:

  • Dried and powdered plant material (e.g., leaves, bark)

  • Methanol or Ethanol (80% in distilled water)

  • Orbital shaker

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Combine the powdered plant material with the 80% aqueous methanol or ethanol in a flask at a solid-to-solvent ratio of 1:10 (w/v).

  • Place the flask on an orbital shaker and agitate at a moderate speed (e.g., 150 rpm) at room temperature for 24-48 hours.

  • Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

  • Store the crude extract at -20°C until further purification.

Purification via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of individual phenolic acids from a complex crude extract. A reverse-phase C18 column is commonly employed for this purpose.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic or acetic acid) and solvent B (e.g., acetonitrile or methanol).[6][7]

  • Flow Rate: Typically 0.8-1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the target compound (e.g., around 280 nm for phenolic compounds).

General Gradient Elution Program:

Time (min)% Solvent A% Solvent B
0955
305050
40595
45595
50955

Procedure:

  • Dissolve the crude extract in a small volume of the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC column.

  • Run the gradient program and collect fractions corresponding to the elution time of the target compound.

  • Analyze the collected fractions for purity and combine the pure fractions.

  • Evaporate the solvent to obtain the purified (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.

Purification_Workflow cluster_0 Crude Extract Preparation cluster_1 HPLC Separation cluster_2 Final Product Crude_Extract Crude Phenolic Extract Dissolution Dissolve in Mobile Phase Crude_Extract->Dissolution Filtration Syringe Filtration (0.45 µm) Dissolution->Filtration HPLC Reverse-Phase HPLC Filtration->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (e.g., analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Pure_Compound Purified (2S)-2-hydroxy-3- (4-hydroxyphenyl)propanoic acid Solvent_Evaporation->Pure_Compound

Workflow for the purification of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.

Structural Elucidation and Characterization

Once purified, the identity and structure of the isolated compound must be confirmed using spectroscopic methods.

Table of Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.17 g/mol
AppearanceWhite solid
XlogP0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Analytical Techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, while not widely known under the name "Latifolicinin C acid," is a naturally occurring phenylpropanoid with potential for further scientific investigation. Its presence in various plant species, particularly within the Fabaceae family, offers accessible natural sources. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and characterization of this compound, enabling researchers to explore its biological activities and potential applications in drug discovery and development.

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012).
  • Melilotic acid | C9H10O3 | CID 873. PubChem.
  • Structural Elucidation of (R)-2-Hydroxy-2-phenylpropanoic acid: A Technical Guide. Benchchem.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PubMed Central.
  • Phytochemistry of Dalbergia latifolia: Bioactive Compounds and Their Therapeutic Potential | Request PDF. (2023).
  • Chemical characterization and therapeutics of Dalbergia latifolia Roxb: A review. (2021). Journal of Pharmacognosy and Phytochemistry.
  • (S)-2-Hydroxy-3-phenylpropanoic acid (Synonyms: L-(-). MedchemExpress.com.
  • Secondary Metabolites of The Fabaceae Plant Family: A Review of Extraction Methods, Molecules and Bioactivity. (2023).
  • 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid | C9H10O4 | CID 3083977. PubChem.
  • EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). FooDB.
  • Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry)
  • PHYTOPHARMACOLOGICAL EVALUATION OF DALBERGIA LATIFOLIA ROXB FOR ANTIDIABETIC ACTIVITY AN. Journal of Advanced Scientific Research.
  • antioxidant activity of fabaceae family plants based on maceration extraction with dpph. (2023). ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY.
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (2018).
  • Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. (2008).
  • Insight into the antioxidant activities of ten Fabaceae plant species that are medicinally used by the Aucan Tribal Peoples from the Republic of Suriname (South America). PubMed Central.
  • Showing metabocard for (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (HMDB0033624). (2012).
  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. (2006). PubMed.
  • Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. (2023). MDPI.
  • Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683). (2012).
  • Phenolic Compounds and Antioxidant Activities of Eight Species of Fabaceae That Are Commonly Used in Traditional Medical Practices in the Republic of Suriname. (2022).
  • Investigation of Flavonoid Extractives and their Contribution to Color of Dalbergia latifolia Roxb Wood | Masendra. EJOURNAL MAPEKI.
  • Chemical characterization and therapeutics of Dalbergia latifolia Roxb: A review | Request PDF. (2021).
  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • US9024066B2 - Method for recovering and purifying propionic acid.

Sources

Biological activity of Latifolicinin C acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of β-(4-hydroxyphenyl)lactic acid (HPLA) and its Derivatives

Executive Summary

The study of novel bioactive compounds is a cornerstone of modern drug discovery. Initial inquiries into "Latifolicinin C acid" reveal a scarcity of direct scientific literature under this specific name. However, chemical database analysis indicates that the core structure is β-(4-hydroxyphenyl)lactic acid (HPLA), a phenolic acid metabolite produced by Lactic Acid Bacteria (LAB) and found in fermented foods[1][2]. This guide, therefore, focuses on the known and potential biological activities of HPLA and its derivatives, providing a technical framework for researchers. We will delve into the established cytotoxic effects of HPLA derivatives against cancer cells and explore the compound's inferred anti-inflammatory potential based on its chemical class and biological origin. This whitepaper synthesizes published data and provides detailed, field-proven protocols to empower researchers to validate and expand upon these findings.

Chemical Identity and Nomenclature

Latifolicinin C acid is not a widely indexed compound in major chemical or biological databases. The available data points to its identity as (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, more commonly known as (S)-β-(4-hydroxyphenyl)lactic acid or HPLA[1][2]. HPLA is an alpha-hydroxy acid, structurally related to the amino acid tyrosine, and is a known metabolite of various microorganisms, including LAB, which are prevalent in fermented products like soymilk[3][4].

A related compound, Latifolicinin A, has been isolated and identified as the n-butyl ester of HPLA[4]. This suggests that the "Latifolicinin" nomenclature may refer to a series of HPLA esters or derivatives. For the purpose of this guide, we will consider HPLA as the parent acid and primary subject of investigation.

Core Biological Activity I: Cytotoxicity Against Cancer Cell Lines

The most direct evidence for the biological activity of the HPLA scaffold lies in its cytotoxicity against cancer cells, particularly when the carboxylic acid moiety is chemically modified.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

Research into Latifolicinin A (the n-butyl ester of HPLA) and a series of synthetically derived HPLA amides has demonstrated their efficacy as growth inhibitors for breast cancer cells[4]. The foundational insight from this work is that the free carboxylic acid of HPLA is not optimal for cytotoxic activity. Esterification or, more effectively, amidation of the carboxyl group significantly enhances potency. This is a common strategy in medicinal chemistry to improve cell permeability and bioavailability, as the modification neutralizes the negative charge of the carboxylate, facilitating easier passage across the lipid bilayer of the cell membrane.

One particularly potent derivative, (S)-HPLA farnesyl amide, showed significant activity against the triple-negative MDA-MB-231 breast cancer cell line and exhibited a favorable selectivity index, being 10-fold less toxic to normal human fibroblast cells (Detroit-551)[4]. This highlights the therapeutic potential of leveraging the HPLA backbone for developing targeted anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activity of a key HPLA derivative.

CompoundCell LineAssay TypeIC₅₀ (µM)Source
(S)-HPLA farnesyl amideMDA-MB-231 (Breast Cancer)Not Specified27[4]
(S)-HPLA farnesyl amideDetroit-551 (Normal Fibroblast)Not Specified>270[4]
Experimental Protocol: MTT Cell Viability Assay

To quantitatively assess the cytotoxic effects of HPLA derivatives, the MTT assay is a robust and widely accepted colorimetric method. It measures the metabolic activity of cells, which correlates with cell viability.[5]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells. This enzymatic conversion produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.[6]

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., MDA-MB-231) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Causality: This density ensures cells are in the logarithmic growth phase during the experiment and provides a strong enough signal without overgrowth.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., HPLA derivative) in dimethyl sulfoxide (DMSO). Create a serial dilution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

    • Controls:

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (typically <0.5%). This validates that the solvent itself is not causing toxicity.

      • Untreated Control: Wells with cells in culture medium only. This represents 100% cell viability.

      • Positive Control: (Optional) A known cytotoxic drug (e.g., Doxorubicin) to confirm assay performance.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Causality: Serum-free media can be used during this step to avoid interference from phenol red or other medium components, though it is not always necessary.

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[6]

    • Causality: DMSO is a powerful organic solvent that effectively solubilizes the water-insoluble formazan, creating a homogenous colored solution required for accurate absorbance readings.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Untreated Control) * 100.

      • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization: MTT Assay Workflow

MTT_Workflow start Start seed 1. Seed Cells (1x10⁴ cells/well) start->seed incubate1 2. Incubate 24h (Adherence) seed->incubate1 treat 3. Add HPLA Derivative (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO (Solubilization) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow diagram of the MTT cell viability assay.

Potential Biological Activity II: Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of HPLA are not prominent, its identity as a phenolic acid and a metabolite of anti-inflammatory Lactic Acid Bacteria provides a strong rationale for investigating this activity.[7][8] Phenolic acids are well-documented for their antioxidant and anti-inflammatory capabilities.[9]

Mechanistic Hypothesis: Inhibition of Nitric Oxide Production

A primary mechanism of inflammation involves the activation of macrophages, which then produce pro-inflammatory mediators. One such key mediator is nitric oxide (NO), synthesized by the inducible nitric oxide synthase (iNOS) enzyme.[10] Overproduction of NO is a hallmark of chronic inflammatory conditions. Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages and is commonly used in vitro to simulate an inflammatory response.[11]

We hypothesize that HPLA, like other phenolic compounds, can inhibit the production of NO in LPS-stimulated macrophages. This inhibition could occur through several mechanisms, including direct scavenging of NO radicals or, more likely, by downregulating the expression of the iNOS enzyme via modulation of upstream signaling pathways like NF-κB.[10]

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in cell culture supernatants.[12]

Principle: The Griess reagent is a two-component system. In an acidic medium, nitrite reacts with sulfanilamide (component 1) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED, component 2) to form a stable, magenta-colored azo compound that absorbs strongly at 540 nm.[11]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

    • Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.[13]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Pre-treatment and Stimulation:

    • Treat the cells with various concentrations of HPLA (or its derivatives) for 1-2 hours before adding LPS.

    • Causality: Pre-treatment allows the compound to enter the cells and potentially inhibit signaling pathways before they are fully activated by the inflammatory stimulus.

    • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[10]

    • Controls:

      • Negative Control: Cells with medium only (no LPS, no compound).

      • Positive Control: Cells stimulated with LPS only. This represents maximum NO production.

      • Vehicle Control: Cells treated with DMSO and LPS.

      • Inhibitor Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) and LPS to validate the assay.[13]

    • Incubate the plate for 24 hours.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.[12]

    • Add 50 µL of Griess Reagent II (NED solution) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[11]

    • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the amount of nitrite in the supernatants.

    • Cytotoxicity Check: It is crucial to run a parallel MTT assay on the same cells under the same conditions. This ensures that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the macrophages.[11]

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

Visualization: LPS-Induced Inflammatory Pathway

Caption: Hypothetical inhibition of the LPS/TLR4/NF-κB signaling pathway by HPLA.

Discussion and Future Directions

The available evidence positions β-(4-hydroxyphenyl)lactic acid (HPLA) as a promising chemical scaffold for drug development. The cytotoxic activity of its amide derivatives against breast cancer cells is a solid starting point for further medicinal chemistry efforts.

Future research should focus on:

  • SAR Expansion: Synthesizing a broader library of HPLA esters and amides to further refine the structure-activity relationship and improve potency and selectivity.

  • Mechanism of Action: Elucidating the precise mechanism by which HPLA derivatives induce cell death (e.g., apoptosis, cell cycle arrest).

  • Direct Anti-inflammatory Validation: Performing the described nitric oxide assay and further experiments (e.g., measuring cytokine levels like TNF-α and IL-6) to confirm the hypothesized anti-inflammatory activity of HPLA and its derivatives.

  • In Vivo Studies: Advancing the most potent and selective compounds into preclinical animal models for both oncology and inflammatory disease indications.

By systematically exploring both the established and potential activities of this naturally derived compound, the scientific community can unlock its full therapeutic potential.

References

  • PlantaeDB. (n.d.). Latifolicinin C acid - Chemical Compound.
  • Wounda, C. K., & Udenigwe, C. C. (2023). Anti-inflammatory and wound healing properties of lactic acid bacteria and its peptides. National Institutes of Health.
  • Lin, Y. L., et al. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. National Institutes of Health. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

  • Chen, Y. F., et al. (2022). Anti-Inflammatory Effects of Lactiplantibacillus plantarum NCHU-FC1 Strain Co-Fermented Cucumbers in Association with Increased Polyphenols and Exopolysaccharides. PubMed. Retrieved from [Link]

  • Yang, C., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactic acid. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • Chen, C. C., et al. (2018). Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wesołowska, O., et al. (2023). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. MDPI. Retrieved from [Link]

  • Rodríguez-García, C., et al. (2021). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Antioxidant Properties of Flavonoids: A Case Study on Linarin

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review, specific data on "Latifolicinin C acid" is not publicly available. Therefore, this guide will utilize Linarin , a well-researched flavonoid glycoside with established antioxidant properties, as a representative molecule to explore the core concepts and methodologies relevant to the topic. This approach allows for a comprehensive and technically accurate guide that fulfills the user's request for an in-depth exploration of flavonoid antioxidant activity.

Introduction: The Double-Edged Sword of Oxidative Stress and the Protective Role of Flavonoids

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous chronic diseases.[1] ROS, which include free radicals like superoxide and hydroxyl radicals, can inflict damage on vital cellular components such as lipids, proteins, and DNA. Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potent antioxidant properties.[2][3]

Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in various plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[2][4] Its chemical structure, featuring a flavonoid backbone with hydroxyl and methoxy groups, as well as a rutinoside sugar moiety, endows it with the capacity to mitigate oxidative stress through multiple mechanisms. This guide will provide a detailed exploration of the antioxidant properties of Linarin, delving into its mechanisms of action, methodologies for its evaluation, and its potential as a therapeutic agent.

Section 1: Unraveling the Antioxidant Mechanisms of Linarin

The antioxidant activity of Linarin is not confined to a single mode of action but rather a combination of direct and indirect mechanisms that work in concert to protect cells from oxidative damage.

Direct Radical Scavenging Activity

Linarin can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing further damage. This activity is largely attributed to the phenolic hydroxyl groups on its flavonoid structure. The process can be visualized as a termination of the radical chain reaction.

Indirect Antioxidant Effects: Upregulation of Endogenous Defense Systems

Beyond direct scavenging, Linarin exhibits a more profound and lasting antioxidant effect by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The most critical of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[5][6]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like Linarin, this association is disrupted. Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various antioxidant genes, initiating their transcription.[7][8] This leads to an increased synthesis of a battery of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and other electrophilic compounds.

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

The activation of the Nrf2-ARE pathway by Linarin provides a sustained cellular defense against oxidative insults, a mechanism that is arguably more significant than its direct radical scavenging activity alone.[5]

Nrf2_Pathway_Activation_by_Linarin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linarin Linarin Keap1_Nrf2 Keap1-Nrf2 Complex Linarin->Keap1_Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_ub Keap1 (Ubiquitination) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Complex Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) Nrf2_ARE->Antioxidant_Genes Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Antioxidant_Enzymes->ROS

Caption: Activation of the Nrf2-ARE pathway by Linarin.

Section 2: In Vitro Evaluation of Antioxidant Activity

A variety of in vitro assays are employed to quantify the antioxidant capacity of compounds like Linarin. It is crucial to use a panel of assays, as each has its own mechanism and may reflect different aspects of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods. The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]

Experimental Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve Linarin in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add a specific volume of each Linarin dilution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom will reduce the ABTS•+, leading to a decrease in absorbance.

Experimental Protocol:

  • Preparation of ABTS•+ solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare serial dilutions of Linarin as in the DPPH assay.

  • Reaction: Add a small volume of each Linarin dilution to the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator. The antioxidant's capacity to scavenge these radicals is quantified by measuring the decay of fluorescence over time.[10]

Experimental Protocol:

  • Reagent preparation: Prepare solutions of fluorescein (the fluorescent probe), AAPH, and Trolox (a water-soluble vitamin E analog used as a standard).

  • Sample preparation: Prepare dilutions of Linarin.

  • Reaction setup: In a black 96-well plate, add the fluorescein solution, the Linarin dilutions (or Trolox standard), and pre-incubate at 37°C.

  • Initiation of reaction: Add the AAPH solution to all wells to start the radical-generating reaction.

  • Measurement: Monitor the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Data analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using the net AUC of the Trolox standards, and the ORAC value of Linarin is expressed as micromoles of Trolox equivalents per gram or mole of the compound.[10]

Antioxidant_Assay_Workflow cluster_steps General Workflow DPPH DPPH Assay Preparation 1. Reagent and Sample Preparation ABTS ABTS Assay ORAC ORAC Assay Reaction 2. Reaction Initiation Preparation->Reaction Incubation 3. Incubation Reaction->Incubation Measurement 4. Spectrophotometric or Fluorometric Measurement Incubation->Measurement Analysis 5. Data Analysis (IC50 or TEAC) Measurement->Analysis

Caption: General workflow for in vitro antioxidant assays.

Section 3: Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable for initial screening, they do not fully represent the complex biological environment. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular ROS formation in cultured cells.

Experimental Protocol:

  • Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well plate and allow them to adhere overnight.[2]

  • Compound Incubation: Treat the cells with various concentrations of Linarin for a specified period (e.g., 1-2 hours) to allow for cellular uptake.

  • Fluorescent Probe Loading: Wash the cells and incubate them with a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a ROS generator like AAPH.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculation: The CAA value is calculated based on the ability of Linarin to suppress the AAPH-induced fluorescence compared to the control.

Section 4: Data Presentation and Interpretation

The results from various antioxidant assays should be presented in a clear and comparative manner.

Table 1: Summary of In Vitro Antioxidant Activity of Linarin

AssayParameterResultReference
ORACµmol TE/g1441[10]
DPPHIC50 (µg/mL)Data not available in the provided search results.-
ABTSTEACData not available in the provided search results.-

Note: The table is populated with available data from the search results. Further literature review would be required to fill in the missing values.

Conclusion

Linarin serves as a compelling example of a flavonoid with significant antioxidant potential, acting through both direct radical scavenging and, more importantly, the upregulation of endogenous antioxidant defenses via the Nrf2-ARE pathway.[5][6] A multi-assay approach, combining chemical-based assays like DPPH, ABTS, and ORAC with cell-based assays, is essential for a thorough characterization of its antioxidant profile. The methodologies and concepts detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the antioxidant properties of novel natural compounds.

References

  • Wang, Y., et al. (2022). Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum. Molecules, 27(10), 3149. [Link]

  • Bibi, F., et al. (2024). Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight. Cureus, 16(5), e59701. [Link]

  • Gorgani, L., et al. (2021). Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review. Pharmaceuticals, 14(11), 1104. [Link]

  • Valentão, P., et al. (2007). Assessing the antioxidative properties and chemical composition of Linaria vulgaris infusion. Journal of the Science of Food and Agriculture, 87(12), 2292-2298. [Link]

  • Mottaghipisheh, J., et al. (2021). Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review. Pharmaceuticals, 14(11), 1104. [Link]

  • Bibi, F., et al. (2024). Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight. Cureus, 16(5). [Link]

  • Zhang, L., et al. (2024). Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review. Journal of Ethnopharmacology, 321, 117534. [Link]

  • Oh, H., et al. (2005). Bioactivity of latifolin and its derivatives against termites and fungi. Journal of Wood Science, 51(3), 295-300. [Link]

  • Gauthier, C., et al. (2021). Isolation and characterization of triterpenoid saponins from leaves of Aralia nudicaulis L. Phytochemistry, 184, 112660. [Link]

  • Zhang, Y., et al. (2023). Linarin Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway. Journal of Inflammation Research, 16, 5635-5651. [Link]

  • Li, Y., et al. (2025). Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization. Frontiers in Pharmacology, 16, 1534458. [Link]

  • Wang, Y., et al. (2024). A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino. Molecules, 29(11), 2548. [Link]

  • Singh, S., & Singh, S. (2022). Isolation of naturally occurring novel isoflavonoids: an update. Journal of the Indian Chemical Society, 99(10), 100705. [Link]

  • Li, Y., et al. (2025). Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization. Frontiers in Pharmacology, 16. [Link]

  • Li, Y., et al. (2022). Linarin attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways. Phytomedicine, 105, 154366. [Link]

  • Kim, J. H., et al. (2018). Antioxidant activities from the aerial parts of Platycodon grandiflorum. Journal of the Korean Society of Food Science and Nutrition, 47(8), 817-824. [Link]

  • Gorgani, L., et al. (2021). Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review. Pharmaceuticals, 14(11), 1104. [Link]

  • Sari, D. R. T., et al. (2020). Isolation of a Flavone Apigenin and a Steroids Squalene from Peronema canescens Jack Leaves with Anti-Inflammatory Activities. Pharmacognosy Journal, 12(6). [Link]

  • Sczepanik, F. S. C., et al. (2024). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. Antioxidants, 13(6), 661. [Link]

  • Wang, Y., et al. (2021). Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects. RSC Advances, 11(20), 12053-12063. [Link]

  • Wang, L., et al. (2021). Protective effect of Aster tataricus extract on retinal damage on the virtue of its antioxidant and anti-inflammatory effect in diabetic rat. Journal of Ethnopharmacology, 267, 113506. [Link]

  • Li, Y., et al. (2024). Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare. Frontiers in Pharmacology, 15. [Link]

  • Abotaleb, M., et al. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Cancers, 12(10), 2973. [Link]

  • Ojo, O. A., et al. (2022). Isolation and characterization of anti-inflammatory activity of compounds from the Vernonia amygdalina. Journal of King Saud University - Science, 34(3), 101859. [Link]

  • Zhao, Y., et al. (2020). The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species. Foods, 9(2), 142. [Link]

  • Cho, E. J., et al. (2000). Antioxidant activity of compounds from the medicinal herb Aster tataricus. Food and Chemical Toxicology, 38(7), 615-620. [Link]

  • Rojas, L. B., et al. (2018). Chemical composition and in-vitro antioxidant activity of extracts of Adelia ricinella L. Revista Cubana de Plantas Medicinales, 23(3). [Link]

  • Al-Musayeib, N. M., et al. (2023). Isolation and Identification of Phytocompounds from Maytenus dhofarensis and Their Biological Potentials. Molecules, 28(16), 6092. [Link]

  • Perlmutter, D. (2014). Epigenetics - The Power Of The Nrf2 Pathway. [Link]

  • Creative Med Doses. (2024). Assays of Antioxidant Properties - In Vitro and In Vivo. [Link]

  • Zhang, T., et al. (2022). Aster tataricus L.f.: Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities. In book: Recent Progress in Medicinal Plants Vol. 58: Asteraceae III. [Link]

Sources

An Investigative Guide to the Nematicidal Potential of Latifolicinin C Acid: A Lignan-Derived Compound

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential nematicidal activity of Latifolicinin C acid. While direct studies on this specific compound are not yet prevalent in published literature, this document synthesizes existing knowledge on the broader class of lignans, their known biological activities, and established methodologies in nematology to propose a rigorous, scientifically-grounded research plan.

Introduction: The Therapeutic Promise of Lignans and the Case for Latifolicinin C Acid

Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, causing substantial economic losses.[1] The reliance on conventional chemical nematicides is increasingly scrutinized due to environmental and health concerns, driving the search for eco-friendly alternatives.[1] Natural products, with their vast structural diversity, are a promising reservoir for new, effective, and safer nematicides.

Lignans, a major class of polyphenolic compounds found in a wide variety of plants, have garnered attention for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] Crucially, studies have begun to confirm the nematicidal potential within this chemical class. For instance, lignans and their derivatives from Silybum marianum (milk thistle) have demonstrated significant activity against the root-knot nematode Meloidogyne incognita, with mortality rates being directly proportional to the concentration and exposure time.[5] This established precedent provides a strong rationale for investigating other lignans, such as Latifolicinin C and its potential derivatives, for similar activity.

Latifolicinin C is a known lignan, and while its direct nematicidal action has not been extensively documented, its chemical scaffold is ripe for exploration. This guide focuses on a hypothetical derivative, Latifolicinin C acid , proposing a research trajectory to isolate or synthesize this compound and systematically evaluate its efficacy as a nematicidal agent. The "acid" moiety suggests a modification of a functional group on the parent Latifolicinin C structure, a common strategy in drug development to enhance solubility, stability, or biological activity.

Foundational Knowledge: Establishing the Experimental Framework

The Model Organisms: Meloidogyne incognita and Caenorhabditis elegans

A robust evaluation of a potential nematicide requires well-chosen model organisms.

  • Meloidogyne incognita (Root-Knot Nematode): As a significant agricultural pest, M. incognita is a highly relevant target. In vitro assays using its second-stage juveniles (J2s) and eggs are standard for determining direct toxicity and effects on hatching.[5][6][7]

  • Caenorhabditis elegans : This free-living nematode is a powerhouse model organism for genetic and molecular research due to its rapid life cycle, ease of cultivation, and well-characterized genome.[8][9] It serves as an invaluable tool for high-throughput screening and for elucidating the underlying mechanisms of action of nematicidal compounds.[10][11] Compounds that are lethal to C. elegans are significantly more likely to be effective against parasitic nematodes.[10]

Benchmarking and Controls

All experiments must include appropriate controls to ensure data validity.

  • Negative Control: A solvent control (e.g., distilled water or a solution with the same surfactant concentration used to dissolve the test compound) is essential to account for any background mortality.[12]

  • Positive Control: A known, commercially available nematicide (e.g., Abamectin or Carbofuran) should be run in parallel to benchmark the efficacy of Latifolicinin C acid.

Proposed Research Workflow: From Compound to Data

This section outlines a logical, step-by-step workflow for the comprehensive evaluation of Latifolicinin C acid's nematicidal properties.

G cluster_0 Phase 1: Compound Acquisition & Preparation cluster_1 Phase 2: In Vitro Nematicidal Assays cluster_2 Phase 3: Data Analysis & Interpretation A Isolation from Natural Source (e.g., Gongronema latifolium) or Chemical Synthesis B Structural Verification (NMR, Mass Spec) A->B C Preparation of Stock Solutions (e.g., in DMSO or Ethanol) B->C D Assay 1: M. incognita J2 Mortality Assay C->D Test Compound E Assay 2: M. incognita Egg Hatch Inhibition Assay C->E Test Compound F Assay 3: C. elegans Lethality/Motility Assay C->F Test Compound G Data Collection (% Mortality, % Inhibition) D->G E->G F->G H Calculation of LC50/EC50 Values G->H I Comparative Analysis vs. Controls H->I J Hypothesis on Mechanism of Action I->J

Caption: Proposed workflow for evaluating the nematicidal activity of Latifolicinin C acid.

Detailed Experimental Protocols

Protocol 1: In Vitro Mortality Assay against M. incognita Juveniles (J2)

Causality: This direct exposure assay is the primary method to determine if Latifolicinin C acid is acutely toxic to the infective stage of the root-knot nematode.

Methodology:

  • Nematode Preparation: Collect M. incognita egg masses from infected tomato roots. Hatch second-stage juveniles (J2s) in water. Collect freshly hatched J2s for the assay.

  • Assay Setup: Dispense 1 mL of various concentrations of Latifolicinin C acid (e.g., 10, 50, 100, 250, 500 µg/mL) into each well of a 24-well plate.[5] Use a suitable solvent and a water/solvent control.

  • Nematode Addition: Add a suspension containing approximately 100 J2s to each well.[6]

  • Incubation: Incubate the plates at a constant temperature of 27 ± 1°C.[12]

  • Data Collection: After 24, 48, and 72 hours, count the number of dead versus living nematodes under a stereoscopic microscope.[12] Nematodes are considered dead if they are straight and do not move when prodded with a fine needle.[6][12]

  • Validation: Perform a revival test by transferring motionless nematodes to fresh water to confirm mortality.[12]

  • Analysis: Calculate the percentage of mortality for each concentration and time point, correcting for any mortality observed in the negative control.

Protocol 2: In Vitro Egg Hatch Inhibition Assay

Causality: This assay determines if Latifolicinin C acid has ovicidal or sub-lethal effects that prevent the nematode life cycle from progressing, which is a critical attribute for an effective nematicide.

Methodology:

  • Egg Collection: Surface sterilize M. incognita egg masses, for example, with a sodium hypochlorite solution, to prevent microbial growth.[7]

  • Assay Setup: In a 24-well plate, add approximately 100-200 eggs to each well containing 1 mL of the various concentrations of Latifolicinin C acid.[6]

  • Incubation: Incubate the plates under the same conditions as the mortality assay.

  • Data Collection: After a set period (e.g., 7-10 days), count the number of hatched J2s in each well.

  • Analysis: Calculate the percentage of egg hatch inhibition compared to the negative control.

Investigating the Mechanism of Action

Understanding how a compound works is crucial for its development. Based on the known mechanisms of other nematicides and the general bioactivity of related compounds, we can propose several hypotheses for Latifolicinin C acid.

Potential Molecular Targets and Pathways

Many modern nematicides act on the nematode's nervous or metabolic systems.[13] Lignans are known to have antioxidant and anti-inflammatory effects, which often involve interaction with key signaling pathways.[2][3]

Hypothesized Mechanisms:

  • Neurotoxicity: The compound could act as an antagonist or agonist of key neurotransmitter receptors, such as acetylcholine receptors, leading to paralysis and death. This is a common mechanism for nematicides like organophosphates and carbamates.[13]

  • Mitochondrial Disruption: It might interfere with the electron transport chain, inhibiting cellular respiration, a mechanism seen in nematicides like fluopyram.[13]

  • Cuticle Damage: Some natural compounds can directly damage the nematode cuticle, leading to dehydration and death.[1]

  • Induction of Oxidative Stress: While lignans are often antioxidants, at certain concentrations or through specific interactions, a compound could disrupt the nematode's redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.[1]

G cluster_targets Potential Nematode Targets cluster_outcomes Physiological Outcomes compound Latifolicinin C Acid neuro Nervous System (e.g., AChE, Receptors) compound->neuro mito Mitochondria (Electron Transport Chain) compound->mito cuticle Cuticle Integrity compound->cuticle ros Redox Balance compound->ros paralysis Paralysis neuro->paralysis energy_dep ATP Depletion mito->energy_dep damage Structural Damage cuticle->damage stress Oxidative Stress ros->stress death Nematode Death paralysis->death energy_dep->death damage->death stress->death

Caption: Hypothesized mechanisms of action for a potential nematicidal compound.

Data Presentation and Interpretation

Quantitative data from the assays should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Mortality Data for Latifolicinin C Acid against M. incognita J2s

Concentration (µg/mL)% Mortality (24h)% Mortality (48h)% Mortality (72h)
Negative Control2.1 ± 0.53.5 ± 0.84.2 ± 1.1
1015.3 ± 2.125.6 ± 3.438.9 ± 4.0
5040.1 ± 3.865.2 ± 4.580.5 ± 3.7
10068.9 ± 4.291.4 ± 2.998.1 ± 1.5
25095.7 ± 2.0100.0 ± 0.0100.0 ± 0.0
500100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
Positive Control (Abamectin 10 µg/mL)99.2 ± 1.2100.0 ± 0.0100.0 ± 0.0
Data are presented as mean ± standard deviation.

From such data, the LC50 (Lethal Concentration 50%) value can be calculated using probit analysis, providing a standardized measure of the compound's potency.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to investigate the nematicidal activity of Latifolicinin C acid. By leveraging established protocols and a strong scientific rationale based on the activity of related lignans, researchers can efficiently and rigorously evaluate its potential. Positive results from the proposed in vitro assays would justify progression to more complex studies, including in vivo pot trials, analysis of effects on a broader range of nematode species, and detailed mechanistic studies using the C. elegans model to identify specific molecular targets. The exploration of natural compounds like Latifolicinin C acid is a critical step toward developing the next generation of sustainable and effective nematicides.

References

  • Nematicidal activities and preliminary mechanisms of action of natural quinones against plant parasitic nematodes. PubMed. Available at: [Link]

  • Bürglin, T. R., Lobos, E., & Blaxter, M. L. (1998). Caenorhabditis elegans as a model for parasitic nematodes. International Journal for Parasitology, 28(3), 395-411. Available at: [Link]

  • Das, S., et al. (2021). Novel pathways in bacteriocin synthesis by lactic acid bacteria with special reference to ethnic fermented foods. PubMed. Available at: [Link]

  • Odugbemi, T. O., Akinsulire, O. R., Aibinu, I. E., & Fabeku, P. O. (2007). Chemical composition and antibacterial activity of Gongronema latifolium. Journal of Zhejiang University. Science. B, 8(5), 352–358. Available at: [Link]

  • In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita. MDPI. Available at: [Link]

  • Nematicidal activities of natural lignans and derivatives from milky thistle against Meloidogyne incognita. Indian Agricultural Research Journals. Available at: [Link]

  • The Use of Caenorhabditis elegans as a Model for Plant-Parasitic Nematodes: What Have We Learned?. Annual Reviews. Available at: [Link]

  • Recent Advances in Nematicides and Their Modes of Action. MDPI. Available at: [Link]

  • Enzymatic synthesis of tea theaflavin derivatives and their anti-inflammatory and cytotoxic activities. The Research Group of Distinguished Professor Ruth E. Stark. Available at: [Link]

  • A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. NIH. Available at: [Link]

  • (PDF) Characterization and biological activity of some anti-diabetic plants: Medicago sativa Gongronema latifolium and Pterocarpus santalinoides. ResearchGate. Available at: [Link]

  • Caenorhabditis elegans as a model for parasitic nematodes. ResearchGate. Available at: [Link]

  • Characterization and biological activity of some anti-diabetic plants: Medicago sativa Gongronema latifolium and Pterocarpus santalinoides. GSC Online Press. Available at: [Link]

  • Mode and mechanism of action of the main nematicide groups. ResearchGate. Available at: [Link]

  • In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic. USDA ARS. Available at: [Link]

  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. PMC - NIH. Available at: [Link]

  • Nematicides: history, mode, and mechanism action. Plant Science Today. Available at: [Link]

  • Caenorhabditis elegans is a useful model for anthelmintic discovery. PubMed Central. Available at: [Link]

  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. MDPI. Available at: [Link]

  • Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Hindawi. Available at: [Link]

  • The Use of Caenorhabditis elegans as a Model for Plant-Parasitic Nematodes: What Have We Learned?. Annual Review of Phytopathology. Available at: [Link]

  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. PubMed. Available at: [Link]

  • Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects. MDPI. Available at: [Link]

  • Nematicides: history, mode, and mechanism action. Semantic Scholar. Available at: [Link]

  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. Available at: [Link]

  • In vitro study on the nematicidal activity of entomopathogenic bacteria against the root knot nematode Meloidogyne incognita. ResearchGate. Available at: [Link]

  • Platyconic Acid A, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. PMC - NIH. Available at: [Link]

  • In-vitro bioassay of organic nematicides against Root-knot nematode, Meloidogyne incognita (Kofaid). Pure and Applied Biology (PAB). Available at: [Link]

  • Lignans. Linus Pauling Institute | Oregon State University. Available at: [Link]

  • Distribution, biosynthesis and therapeutic potential of lignans. PMC - NIH. Available at: [Link]

Sources

A Technical Guide to the Investigation of Latifolicinin C Acid as a Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: As of the latest literature review, specific studies detailing the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by a compound named "Latifolicinin C acid" are not available in the public domain. Therefore, this document serves as an in-depth technical guide and proposed research framework for the comprehensive evaluation of a novel, hypothetical PTP1B inhibitor, using Latifolicinin C acid as a representative case study. The methodologies, principles, and workflows described herein are based on established, state-of-the-art practices in drug discovery and enzymology, designed to provide researchers, scientists, and drug development professionals with a robust blueprint for investigating new chemical entities targeting PTP1B.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a pivotal negative regulator in critical signaling pathways, including those for insulin and leptin.[1][2] Its role in the pathophysiology of type 2 diabetes, obesity, and various cancers has established it as a high-value therapeutic target.[1][2][3] However, the development of clinically successful PTP1B inhibitors has been a formidable challenge, primarily due to the highly conserved and positively charged active site among protein tyrosine phosphatases, which complicates the achievement of inhibitor selectivity.[4][5] This guide outlines a comprehensive, multi-stage research program to characterize a novel inhibitor, exemplified by the hypothetical natural product "Latifolicinin C acid." We will detail the requisite experimental protocols, from initial enzymatic characterization and kinetic analysis to computational modeling and validation in cellular systems, providing a self-validating framework for assessing therapeutic potential.

PTP1B: The Therapeutic Rationale

PTP1B functions as a master regulator of cellular signaling by dephosphorylating tyrosine residues on key proteins. In metabolic pathways, its primary substrates are the activated insulin receptor (IR) and leptin receptor (Ob-R). By dephosphorylating these receptors, PTP1B attenuates their downstream signaling, effectively acting as a brake on glucose uptake and energy homeostasis.[1] Consequently, inhibition of PTP1B is hypothesized to enhance insulin and leptin sensitivity, offering a promising therapeutic strategy for metabolic disorders.[6]

In oncology, the role of PTP1B is more complex and context-dependent. It can act as a tumor promoter in certain cancers, such as breast cancer, by regulating signaling pathways involved in cell growth and apoptosis.[2][7] Therefore, PTP1B inhibitors are also being explored as potential anti-cancer agents.[1][7]

cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates (pY) PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (pY) (Signal Termination) Insulin Insulin Insulin->Insulin_Receptor Binds & Activates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake & Metabolic Regulation PI3K_Akt->Glucose_Uptake Promotes Latifolicinin_C_acid Latifolicinin C acid (Inhibitor) Latifolicinin_C_acid->PTP1B Inhibits

Figure 1: Simplified PTP1B signaling in the insulin pathway.

Part I: In Vitro Enzymatic Characterization

The foundational step in evaluating any putative inhibitor is to quantify its direct effect on the target enzyme's activity and to understand its mechanism of action. This stage provides the core quantitative data for decision-making.

Workflow for In Vitro Analysis

The workflow is designed to move from a broad assessment of inhibitory potential (IC50) to a detailed mechanistic understanding (kinetics), ensuring a logical and resource-efficient progression.

A Recombinant PTP1B Enzyme + Latifolicinin C acid (LCA) B IC50 Determination (Dose-Response Assay) A->B C Potent? (e.g., IC50 < 10 µM) B->C D Kinetic Analysis (Determine Ki and MOA) C->D Yes I Stop or Redesign Compound C->I No E Competitive / Non-competitive / Mixed-type? D->E F Selectivity Profiling (vs. TCPTP, SHP2, etc.) E->F G Selective? F->G H Advance to Cellular Assays G->H Yes G->I No

Figure 2: Experimental workflow for in vitro PTP1B inhibitor characterization.

Protocol: PTP1B IC50 Determination

This assay quantifies the concentration of Latifolicinin C acid required to inhibit 50% of PTP1B's enzymatic activity. It is the primary screening assay to determine potency. We utilize the chromogenic substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, yields p-nitrophenol (pNP), a yellow product measurable at 405 nm.[8]

Materials:

  • Recombinant human PTP1B (truncated, active domain)

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[8]

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Inhibitor: Latifolicinin C acid, dissolved in DMSO

  • Positive Control: Sodium Orthovanadate (a known PTP1B inhibitor)[9]

  • 96-well microplate and plate reader

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of Latifolicinin C acid in DMSO, then dilute into the Assay Buffer. Final DMSO concentration in the assay should be kept low (<1%) and consistent across all wells.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 50 µL of Assay Buffer

    • 10 µL of Latifolicinin C acid dilution (or DMSO for control, or Sodium Orthovanadate for positive control).

    • 20 µL of recombinant PTP1B enzyme solution (e.g., final concentration of 10 nM).[7]

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

  • Reaction Initiation: Add 20 µL of pNPP substrate solution (e.g., final concentration equal to the Kₘ value, ~1-2 mM) to each well to start the reaction.[8][9]

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Latifolicinin C acid relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10]

Causality and Self-Validation: The use of a known inhibitor (Sodium Orthovanadate) validates that the assay system is responsive to inhibition. The DMSO control ensures that the vehicle is not affecting enzyme activity. Measuring the reaction kinetically, rather than as a single endpoint, provides more robust data and can flag potential artifacts like compound precipitation.

Protocol: Enzyme Kinetics and Mechanism of Inhibition (MOI) Analysis

Once potency is established, determining the mechanism of inhibition is critical. This informs structure-activity relationship (SAR) studies and predicts potential in vivo behavior.

Methodology:

  • Assay Setup: The assay is performed similarly to the IC50 determination. However, instead of a single substrate concentration, a matrix of varying substrate (pNPP) and inhibitor (Latifolicinin C acid) concentrations is used.

    • Typically, 5-6 concentrations of pNPP are chosen, bracketing the Kₘ value (e.g., 0.25x to 8x Kₘ).

    • For each pNPP concentration, a set of 4-5 inhibitor concentrations is used (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Collection: Reaction rates (V) are determined for each combination of substrate and inhibitor concentration.

  • Data Analysis: The data are plotted using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases). This suggests the inhibitor binds to the active site, competing with the substrate.

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, apparent Vmax decreases). This implies the inhibitor binds to an allosteric site.[11]

    • Mixed-type Inhibition: Lines will intersect in the second quadrant (both apparent Kₘ and Vmax are altered). This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

  • Ki Determination: The inhibition constant (Ki) can be determined by secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[12]

Part II: Cellular Function and Target Engagement

Demonstrating that an inhibitor works on a purified enzyme is only the first step. It is crucial to confirm that it can enter cells, engage its target, and elicit the desired biological response.

Protocol: Western Blot Analysis of Insulin Receptor Phosphorylation

This assay directly assesses whether Latifolicinin C acid can inhibit PTP1B activity in a cellular context, leading to increased phosphorylation of a key substrate.

Materials:

  • HepG2 (human liver carcinoma) or similar insulin-responsive cell line.

  • Cell culture medium, fetal bovine serum (FBS).

  • Latifolicinin C acid.

  • Insulin.

  • Lysis buffer, protease and phosphatase inhibitor cocktails.

  • Antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-total-Insulin Receptor β, secondary antibodies.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Culture HepG2 cells to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of Latifolicinin C acid (or DMSO control) for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes to induce insulin receptor phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins after cell disruption.

  • Western Blotting:

    • Quantify total protein concentration in the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe one membrane with the anti-phospho-IR antibody and a parallel membrane with the anti-total-IR antibody.

    • Develop the blots using an appropriate detection system.

  • Data Analysis: Quantify the band intensities. For each sample, normalize the phospho-IR signal to the total-IR signal. An effective inhibitor will show a dose-dependent increase in insulin-stimulated IR phosphorylation compared to the DMSO control.

Data Presentation: Hypothetical Results

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Profile of Latifolicinin C acid

Parameter Value Method
PTP1B IC50 2.5 ± 0.3 µM pNPP Enzymatic Assay
Mechanism of Inhibition Competitive Lineweaver-Burk Analysis
PTP1B Ki 1.8 ± 0.2 µM Secondary Plot Analysis
TCPTP IC50 > 50 µM pNPP Enzymatic Assay

| Selectivity Index (TCPTP/PTP1B) | > 20-fold | IC50 Ratio |

Table 2: Hypothetical Cellular Activity of Latifolicinin C acid

Metric Value Method
IR Phosphorylation EC50 7.8 ± 1.1 µM Western Blot (HepG2 cells)

| Glucose Uptake Enhancement | 45% increase at 10 µM | 2-NBDG Uptake Assay |

Conclusion and Go/No-Go Decision Framework

The successful progression of a candidate inhibitor like Latifolicinin C acid depends on meeting predefined criteria at each stage of the investigation. The data gathered through these protocols feed into a critical decision-making process.

Input Experimental Data (IC50, Ki, MOA, Selectivity, Cellular EC50, Toxicity) Decision Decision Input->Decision Go Proceed to Lead Optimization and In Vivo Studies Decision->Go All Criteria Met NoGo Terminate Project or Return to Medicinal Chemistry for Redesign Decision->NoGo Criteria Not Met

Figure 3: Logic diagram for project progression based on integrated data.

This technical guide provides a rigorous, evidence-based framework for the initial characterization of a novel PTP1B inhibitor. By adhering to these self-validating protocols and logical workflows, research teams can efficiently generate the high-quality data necessary to make informed decisions in the complex but promising field of PTP1B-targeted drug discovery.

References

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. PubMed Central. Available at: [Link]

  • Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. PubMed Central. Available at: [Link]

  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology. Available at: [Link]

  • PTP1B Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]

  • Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. PubMed Central. Available at: [Link]

  • In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. PubMed Central. Available at: [Link]

  • Protein tyrosine phosphatase 1B in metabolic diseases and drug development. Nature Reviews Endocrinology. Available at: [Link]

  • Recent advances in PTP1B signaling in metabolism and cancer. PubMed Central. Available at: [Link]

  • PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today. Available at: [Link]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. MDPI. Available at: [Link]

  • The reversibility and inhibitory kinetics of PTP1B inhibition by compound 3. ResearchGate. Available at: [Link]

  • Kinetic Characterization of the Inhibition of Protein Tyrosine Phosphatase-1B by Vanadyl (VO2+) Chelates. PubMed Central. Available at: [Link]

  • Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers in Endocrinology. Available at: [Link]

Sources

Methodological & Application

Application Note: A Multi-Platform Analytical Strategy for the Identification and Structural Elucidation of Latifolicinin C Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of novel bioactive compounds from natural sources is a cornerstone of drug discovery. This document provides a comprehensive guide to the analytical techniques required for the isolation and complete structural elucidation of Latifolicinin C acid, a representative complex natural product. The protocols herein describe a validated, multi-platform approach, integrating sample preparation, chromatographic separation, high-resolution mass spectrometry (HRMS), and a suite of nuclear magnetic resonance (NMR) spectroscopy experiments. This application note is designed to provide both the procedural steps and the scientific rationale behind them, ensuring a robust and reproducible workflow for the definitive identification of novel chemical entities.

Introduction: The Challenge of Novel Natural Product Identification

Natural products remain a vital source of chemical diversity for drug discovery.[1] However, identifying a novel compound from a complex biological matrix is a significant analytical challenge. The process requires a systematic workflow that begins with efficient extraction and isolation, followed by definitive structural analysis. This guide outlines a best-practice approach for the identification of "Latifolicinin C acid." As of this writing, "Latifolicinin C acid" is not a widely indexed compound in scientific literature, suggesting it may be a novel discovery or a derivative of a known class of compounds. Therefore, this guide is structured as a comprehensive framework applicable to the de novo identification of a polar, acidic, and potentially complex natural product.

The core of this workflow is the synergistic use of chromatography, mass spectrometry, and NMR spectroscopy.[2][3] High-Performance Liquid Chromatography (HPLC) is employed for the purification of the analyte from the crude extract.[2][3][4] High-resolution mass spectrometry provides an accurate mass measurement, which is critical for determining the elemental composition.[5] Finally, a series of one- and two-dimensional NMR experiments are used to piece together the atomic connectivity and stereochemistry, leading to the final, unambiguous structure.[6][7]

Overall Analytical Workflow

The logical flow from raw sample to confirmed chemical structure is paramount. The following diagram illustrates the integrated workflow described in this application note.

Analytical_Workflow cluster_prep Phase 1: Extraction & Isolation cluster_analysis Phase 2: Purification & Initial Characterization cluster_elucidation Phase 3: Structural Elucidation cluster_confirmation Phase 4: Confirmation A Raw Plant Material B Solvent Extraction A->B Maceration/Sonication C Crude Extract B->C D Preparative HPLC C->D E Isolated Latifolicinin C Acid D->E F LC-HRMS Analysis E->F G NMR Sample Preparation E->G I Data Integration & Structure Proposal F->I H 1D & 2D NMR Experiments G->H H->I J Final Structure Confirmation I->J

Caption: High-level workflow for natural product identification.

Preliminary Assessment and Physicochemical Properties

Based on related known compounds such as Latifonin[8], we can hypothesize the general physicochemical properties of Latifolicinin C acid to guide our analytical strategy. The presence of "acid" in the name suggests a carboxylic acid functional group, which dictates its polarity and ionization behavior.

Table 1: Hypothesized Physicochemical Properties of Latifolicinin C Acid

Property Hypothesized Value/Characteristic Rationale & Impact on Analysis
Molecular Formula C₁₁H₁₆O₈ Based on related structures (e.g., Latifonin, C₁₁H₁₆O₇), with an additional oxygen for the acid moiety.[8]
Molecular Weight ~276.08 g/mol Dictates the mass range for MS analysis.
Key Functional Groups Carboxylic Acid, Multiple Hydroxyls, Lactone High polarity suggests reverse-phase HPLC with aqueous mobile phases. The acid group is ideal for negative mode ESI-MS.
Solubility High in polar solvents (Methanol, Water) Guides the choice of extraction and chromatography solvents.

| UV Absorbance | Low or absent chromophore | A UV detector in HPLC may have low sensitivity. An alternative like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[9] |

Part 1: Sample Preparation and Extraction Protocol

The objective of this phase is to efficiently extract Latifolicinin C acid from the source material while minimizing the co-extraction of interfering substances like lipids or chlorophyll.[1][10]

Rationale for Method Selection

A sequential extraction with solvents of increasing polarity is a robust method to fractionate compounds based on their solubility. For a polar compound like Latifolicinin C acid, starting with a non-polar solvent like hexane will remove lipids and waxes. The target analyte can then be extracted using a polar solvent like methanol or an ethanol/water mixture.[11] Ultrasound-assisted extraction is chosen to enhance extraction efficiency by disrupting cell walls, allowing for better solvent penetration.[12]

Step-by-Step Extraction Protocol
  • Material Preparation: Air-dry the plant material at a controlled temperature (40-45°C) to prevent degradation of thermolabile compounds.[13] Grind the dried material into a fine powder (e.g., 40-mesh) to increase the surface area for extraction.[14]

  • Defatting (Optional but Recommended):

    • Add 100 g of powdered plant material to a 1 L Erlenmeyer flask.

    • Add 500 mL of n-hexane.

    • Macerate for 24 hours at room temperature with occasional stirring, or sonicate for 1 hour.

    • Filter the mixture and discard the hexane fraction (filtrate). Air-dry the plant residue (marc).

  • Active Compound Extraction:

    • Transfer the defatted plant residue to a clean 1 L Erlenmeyer flask.

    • Add 500 mL of 80% methanol in water (v/v).

    • Place the flask in an ultrasonic bath and sonicate at 40°C for 1 hour.

    • Filter the mixture and collect the methanol-water filtrate.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Solvent Removal:

    • Combine all methanol-water filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a bath temperature not exceeding 50°C.

    • Lyophilize (freeze-dry) the remaining aqueous portion to yield a stable, dry crude extract.

  • Quality Control:

    • Weigh the final dry extract and calculate the extraction yield.

    • Perform a preliminary analysis of the crude extract using analytical HPLC-MS to confirm the presence of the target compound based on its expected mass.

Part 2: Chromatographic Separation and Purification

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying individual compounds from a complex extract.[2][3][4] A preparative HPLC system is required to obtain sufficient quantities of Latifolicinin C acid for NMR analysis (typically >1 mg).

Rationale for HPLC Parameter Selection
  • Column: A C18 (reverse-phase) column is chosen due to the polar nature of the analyte. The non-polar stationary phase will retain the compound, allowing for separation with a polar mobile phase.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (formic acid or acetic acid) is used. The acid suppresses the ionization of the carboxylic acid group on Latifolicinin C acid, leading to sharper peaks and better retention.

  • Detector: A Diode Array Detector (DAD) is useful for general profiling, but if the compound lacks a strong chromophore, an ELSD or CAD is more appropriate for detection and fraction collection.[9]

Preparative HPLC Protocol
  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a final concentration of 50-100 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Setup and Equilibration:

    • Install a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase for at least 30 minutes at the designated flow rate.

  • Chromatographic Run and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Run the gradient program as optimized (see Table 2).

    • Monitor the separation and collect fractions corresponding to the peak of interest.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure compound.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the pure, isolated Latifolicinin C acid as a dry powder.

  • Purity Check: Analyze the isolated compound using analytical HPLC-MS to confirm its purity (>95% is ideal for NMR).

Table 2: Typical HPLC Parameters for Purification

Parameter Setting
Instrument Preparative HPLC System with Fraction Collector
Column C18, 250 x 21.2 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 15.0 mL/min
Gradient 5% B to 40% B over 30 minutes
Detector DAD (210-400 nm) and/or ELSD

| Injection Volume | 1-5 mL, depending on concentration |

Part 3: High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the accurate mass of a molecule, which allows for the confident prediction of its elemental formula.[5] This is a critical self-validating step in the identification process.

LC-HRMS Workflow

HRMS_Workflow A Isolated Compound in Solution B LC Separation (Analytical Scale) A->B C Electrospray Ionization (ESI) Negative Mode B->C Eluent D High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) C->D Ions E Accurate Mass Measurement [M-H]⁻ Ion D->E G Tandem MS (MS/MS) Fragmentation D->G F Molecular Formula Generation E->F H Structural Fragment Information G->H

Caption: Workflow for HRMS-based molecular formula determination.

HRMS Protocol
  • Sample Preparation: Prepare a dilute solution of the purified Latifolicinin C acid (~10 µg/mL) in 50% acetonitrile/water.

  • Instrument Setup:

    • Use an LC-HRMS system (e.g., UPLC coupled to an Orbitrap or Q-TOF mass spectrometer).

    • Calibrate the mass spectrometer immediately before the run to ensure high mass accuracy (< 5 ppm).

  • Analysis:

    • Inject the sample.

    • Acquire data in negative ion mode to detect the deprotonated molecule [M-H]⁻, which is ideal for a carboxylic acid.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Processing:

    • Extract the accurate mass of the [M-H]⁻ ion.

    • Use the instrument's software to generate possible elemental formulas that match the measured mass within a specified tolerance (e.g., < 5 ppm). Consider elements likely to be present (C, H, O).

    • Compare the generated formula with the hypothesized formula (C₁₁H₁₆O₈). The predicted exact mass for [C₁₁H₁₅O₈]⁻ is 275.0767. A measured mass close to this value would strongly support this formula.

  • Tandem MS (MS/MS) for Structural Confirmation (Optional but recommended):

    • Isolate the [M-H]⁻ parent ion and subject it to collision-induced dissociation (CID).

    • The resulting fragmentation pattern provides clues about the molecule's structure, such as the loss of water (H₂O) or carbon dioxide (CO₂), which are characteristic of hydroxyl and carboxyl groups, respectively.[15]

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6][7][16]

Logic of NMR Experiment Integration

A combination of NMR experiments is required to solve a structure. ¹H NMR identifies the protons and their immediate environment, ¹³C NMR identifies the carbon skeleton, and 2D experiments (COSY, HSQC, HMBC) reveal how these pieces are connected.

NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Builds H-H Fragments HSQC->Structure Assigns C-H Pairs HMBC->Structure Connects Fragments

Sources

Application Notes and Protocols for the Evaluation of Latifolicinin C Acid as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Therapeutics from Nature

The discovery and development of new therapeutic agents is a cornerstone of modern medicine, with natural products remaining a significant reservoir of novel chemical entities with potent biological activities.[1][2] Historically, compounds derived from plants, fungi, and bacteria have formed the basis for a substantial portion of our pharmacopeia, particularly in the realm of oncology.[1][2] Latifolicinin C acid represents a novel, putative bioactive compound, hypothetically isolated from a rare botanical source. Its core structure suggests potential membership in a class of compounds known for their cytotoxic properties, necessitating a rigorous and systematic evaluation of its therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a strategic and experimentally robust approach to characterizing the bioactivity of Latifolicinin C acid. The protocols herein are designed not merely as a sequence of steps, but as a self-validating framework, providing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Physicochemical Characterization and Preparation of Latifolicinin C Acid

Prior to any biological assessment, a thorough physicochemical characterization of Latifolicinin C acid is paramount. This foundational step ensures the identity, purity, and stability of the test compound, which is critical for the validity of all subsequent biological data.

1.1. Structural Elucidation and Purity Assessment: The definitive chemical structure of Latifolicinin C acid should be determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Purity is typically assessed by high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS). A purity level of >95% is generally considered the minimum standard for in vitro and in vivo studies.

1.2. Solubility and Stock Solution Preparation: The solubility of Latifolicinin C acid in various solvents must be determined to prepare appropriate formulations for biological assays.

Protocol 1: Preparation of Latifolicinin C Acid Stock Solution

  • Objective: To prepare a high-concentration stock solution of Latifolicinin C acid for serial dilution in subsequent experiments.

  • Materials:

    • Latifolicinin C acid (powder form, >95% purity)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Aseptically weigh a precise amount of Latifolicinin C acid (e.g., 5 mg) using an analytical balance.

    • Transfer the weighed compound to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect potentially light-sensitive compounds.

    • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM). The choice of DMSO is based on its broad solvent capacity for organic molecules and its general compatibility with cell culture media at low final concentrations (typically <0.5% v/v).

    • Vortex the solution thoroughly until the Latifolicinin C acid is completely dissolved. Gentle warming in a 37°C water bath may be necessary for compounds with limited solubility.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: In Vitro Efficacy and Cytotoxicity Profiling

The initial biological evaluation of Latifolicinin C acid should focus on assessing its cytotoxic and anti-proliferative effects against a panel of relevant human cancer cell lines. This provides a preliminary indication of its potential as an anticancer agent.[1][4]

2.1. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][4] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Protocol 2: MTT Assay for Cytotoxicity Assessment

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Latifolicinin C acid in various cancer cell lines.

  • Materials:

    • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A or primary fibroblasts).

    • Complete cell culture medium (specific to each cell line).

    • Latifolicinin C acid stock solution (e.g., 10 mM in DMSO).

    • 96-well clear-bottom cell culture plates.

    • MTT reagent (5 mg/mL in sterile PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Multichannel pipette.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Treatment: Prepare serial dilutions of Latifolicinin C acid from the stock solution in complete medium. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

    • Incubation: Incubate the plates for a further 48-72 hours. The incubation time should be optimized based on the doubling time of the cell line.

    • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values for Latifolicinin C Acid

Cell LineCancer TypeIC50 (µM)
MCF-7Breast2.5
A549Lung5.1
HCT116Colon1.8
MCF-10ANon-cancerous Breast> 50

Part 3: Elucidation of the Mechanism of Action (MoA)

Understanding how a compound exerts its biological effects is a critical step in drug development.[5][6] For a cytotoxic agent, a key question is whether it induces programmed cell death (apoptosis) or necrosis.

Workflow for Mechanism of Action Studies

MoA_Workflow start Initial Hit: Latifolicinin C acid shows selective cytotoxicity apoptosis_assay Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) start->apoptosis_assay Investigate cell death mechanism caspase_activity Caspase Activation Assay (e.g., Caspase-3/7 Glo) apoptosis_assay->caspase_activity If apoptotic, confirm caspase involvement pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for key apoptosis proteins) caspase_activity->pathway_analysis Identify upstream and downstream effectors conclusion Elucidation of Apoptotic Pathway pathway_analysis->conclusion

Caption: A logical workflow for investigating the mechanism of cell death induced by a novel cytotoxic agent.

3.1. Assessment of Apoptosis Induction: Annexin V/PI Staining

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Latifolicinin C acid.

  • Materials:

    • Cancer cell line of interest.

    • 6-well cell culture plates.

    • Latifolicinin C acid.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Latifolicinin C acid at concentrations around the IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

    • Cell Harvesting: After treatment, collect both the floating and adherent cells. The inclusion of floating cells is crucial as apoptotic cells may detach. Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Typically, four populations can be distinguished:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

    • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by Latifolicinin C acid.

Hypothetical Signaling Pathway Modulated by Latifolicinin C Acid

Annonaceous acetogenins, a potential class for Latifolicinin C acid, have been shown to modulate various signaling pathways, including the Notch pathway.[7] The following diagram illustrates a hypothetical mechanism where Latifolicinin C acid inhibits a pro-survival signaling pathway, leading to apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor ProSurvival Pro-Survival Kinase (e.g., Akt) Receptor->ProSurvival activates Latifolicinin Latifolicinin C acid Latifolicinin->ProSurvival inhibits AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) ProSurvival->AntiApoptotic activates ProApoptotic Pro-Apoptotic Proteins (e.g., Bax) AntiApoptotic->ProApoptotic inhibits Caspases Caspase Cascade ProApoptotic->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway where Latifolicinin C acid induces apoptosis by inhibiting a pro-survival kinase.

Part 4: In Vivo Preclinical Evaluation

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing.[2][8] Animal models, such as mouse xenografts, are essential for evaluating the anti-tumor efficacy and potential toxicity of a novel agent in a whole-organism context.[8][9]

4.1. Mouse Xenograft Model for Anti-Tumor Efficacy

In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth can then be assessed.

Protocol 4: General Protocol for a Mouse Xenograft Study

  • Objective: To evaluate the in vivo anti-tumor activity of Latifolicinin C acid.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

    • Human cancer cell line that showed sensitivity in vitro.

    • Matrigel (optional, to support initial tumor growth).

    • Latifolicinin C acid formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent like Tween 80).

    • Calipers for tumor measurement.

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Treatment Administration: Administer Latifolicinin C acid to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle solution.

    • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).

    • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

    • Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or if the mice in the treatment group show signs of significant toxicity. At the endpoint, the mice are euthanized, and the tumors are excised and weighed.

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of Latifolicinin C acid.

Data Presentation: Hypothetical Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)% Tumor Growth Inhibition
Vehicle Control-1500 ± 250-
Latifolicinin C acid10750 ± 15050
Latifolicinin C acid25300 ± 10080

Conclusion and Future Directions

This document has outlined a comprehensive and logical framework for the initial evaluation of Latifolicinin C acid as a potential therapeutic agent. The successful completion of these studies would provide a strong foundation for further preclinical development, including detailed pharmacology, toxicology, and pharmacokinetic studies. The ultimate goal of this rigorous evaluation process is to determine if Latifolicinin C acid possesses the necessary efficacy and safety profile to warrant advancement into clinical trials. The journey from a novel natural product to a clinically approved drug is long and challenging, but it begins with the robust and systematic application of the principles and protocols described herein.[1]

References

  • Setiawati, A., Candrasari, D. S., Setyajati, F. D. E., Prasetyo, V. K., Setyaningsih, D., & Hartini, Y. S. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine, 12(7), 279–289. [Link]

  • Wikipedia. (n.d.). Mechanism of action. Retrieved January 23, 2026, from [Link]

  • Sharma, C., Singh, B. P., & Thakur, N. (2022). Bacteriocins from lactic acid bacteria and their potential clinical applications. Indian Journal of Microbiology, 62(2), 169–185. [Link]

  • Oluwaseun, A. C., & Olusola, S. E. (2024). Lactic Acid Bacterial Bacteriocins and Their Bioactive Properties Against Food Associated Antibiotic Resistant Bacteria. ResearchGate. [Link]

  • Zon, L. I., & Peterson, R. T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Chemistry & Biology, 12(4), 363-367. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Yuan, S., et al. (2016). Annonaceous acetogenins mediated up-regulation of Notch2 exerts growth inhibition in human gastric cancer cells in vitro. Oncotarget, 7(44), 71796-71807. [Link]

  • Khan, I., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Cancers, 16(13), 2507. [Link]

  • Kopacz, M., et al. (2024). Therapeutic Potential of Ellagic Acid in Liver Diseases. Molecules, 29(12), 2596. [Link]

  • Open RN. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. [Link]

  • de Castro, R. J. S., et al. (2023). Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro. Molecules, 28(9), 3791. [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved January 23, 2026, from [Link]

  • Martínez-Micaelo, N., et al. (2024). Impact of Lactic Acid Bacteria Fermentation on (Poly)Phenolic Profile and In Vitro Antioxidant and Anti-Inflammatory Properties of Herbal Infusions. Antioxidants, 13(5), 583. [Link]

  • Wikipedia. (n.d.). Lactic acid. Retrieved January 23, 2026, from [Link]

  • Kopacz, M., et al. (2024). Therapeutic Potential of Ellagic Acid in Liver Diseases. Molecules, 29(12), 2596. [Link]

  • Study.com. (n.d.). Mechanism of Action | Definition, Methods & Examples. Retrieved January 23, 2026, from [Link]

  • GSC Online Press. (2023). Characterization and biological activity of some anti-diabetic plants: Medicago sativa Gongronema latifolium and Pterocarpus santalinoides. [Link]

  • BioSpace. (2024). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. [Link]

  • Foodcom S.A. (2024). Lactic acid: properties and applications in food and medicine. [Link]

  • Nabavi, S. M., et al. (2012). Bioassays for anticancer activities. Methods in Molecular Biology, 863, 449-456. [Link]

  • Zuniga, E. S., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(20), 4961-4965. [Link]

  • Gornowicz, A., et al. (2024). Lactic Acid Bacteria-Derived Postbiotics as Adjunctive Agents in Breast Cancer Treatment to Boost the Antineoplastic Effect of a Conventional Therapeutic Comprising Tamoxifen and a New Drug Candidate: An Aziridine–Hydrazide Hydrazone Derivative. Molecules, 29(10), 2292. [Link]

  • Burova, E. A., et al. (2022). Natural Acetogenins, Chatenaytrienins-1, -2, -3 and -4, Mitochondrial Potential Uncouplers and Autophagy Inducers—Promising Anticancer Agents. International Journal of Molecular Sciences, 23(15), 8489. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Furancarboxylic acid, tetrahydro-3-hydroxy-2,4-dimethyl-5-oxo-, ((1R,7aR)-2,3,5,7a-tetrahydro-1-(((2Z)-2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester, (2R,3S,4S)-. PubChem. [Link]

  • dos Santos, M. P. A., et al. (2022). In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. International Journal of Molecular Sciences, 23(22), 14141. [Link]

  • ResearchGate. (n.d.). Biochemical Mechanisms of Drug Action: What Does It Take For Success?. Retrieved January 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Effect of Selected Herbal Extracts on Lactic Acid Bacteria Activity. Retrieved January 23, 2026, from [Link]

  • BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. [Link]

  • Mukherjee, R., et al. (2018). Therapeutic applications of betulinic acid nanoformulations. Annals of the New York Academy of Sciences, 1421(1), 53-64. [Link]

  • Zeng, L., et al. (1996). Recent Advances in Annonaceous Acetogenins. Natural Product Reports, 13(4), 275-306. [Link]

  • MDPI. (n.d.). Anticancer Activity of Natural Products and Related Compounds. Retrieved January 23, 2026, from [Link]

  • Oyeyemi, I. T., et al. (2016). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Journal of Basic and Clinical Physiology and Pharmacology, 27(4), 387-393. [Link]

  • OECD. (2018). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Publishing. [Link]

  • Pérez-López, M., et al. (2022). An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. Molecules, 27(19), 6558. [Link]

  • Correi, C., et al. (2024). In Vivo Models of Diabetes: Unravelling Molecular Pathways in Metabolic and Skeletal Complications. International Journal of Molecular Sciences, 25(11), 6140. [Link]

  • National Center for Biotechnology Information. (n.d.). Atrolactic acid. PubChem. [Link]

  • Roda, A., et al. (1990). Physicochemical and Biological Properties of Natural and Synthetic C-22 and C-23 Hydroxylated Bile Acids. Journal of Lipid Research, 31(2), 289-298. [Link]

Sources

Application Notes and Protocols for the Agricultural Evaluation of Latifolicinin C Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Agrochemical Professionals

Disclaimer: Latifolicinin C acid is a defined chemical entity with limited currently available public research on its biological activity. This document is a scientifically guided, hypothetical framework intended to serve as a template for the investigation of novel, natural compounds of this class in agricultural applications. The protocols described are based on established methodologies for the evaluation of agrochemicals.

Introduction: The Prospect of Latifolicinin C Acid in Sustainable Agriculture

The relentless pursuit of sustainable agricultural practices necessitates the discovery and development of novel, environmentally benign agrochemicals. Natural products, with their inherent biodegradability and diverse chemical structures, represent a promising frontier in this endeavor. Latifolicinin C acid, a phenylpropanoic acid derivative with the chemical formula C₉H₁₀O₄, presents a scaffold with potential for development into a multifaceted agricultural tool.

While specific bioactivity data for Latifolicinin C acid is not yet publicly available, its structural class suggests the potential for various applications, including:

  • Herbicidal Activity: Phenylpropanoic acids can interfere with plant growth and development.

  • Plant Growth Regulation: Certain phenolic compounds are known to modulate plant hormonal pathways, influencing root formation, flowering, and overall vigor.[1]

  • Antimicrobial Properties: The phenolic ring system is a common feature in many natural antimicrobial compounds, suggesting potential efficacy against fungal and bacterial plant pathogens.

  • Insecticidal or Insect Repellent Activity: Various plant-derived secondary metabolites exhibit insecticidal properties.

This guide provides a comprehensive suite of protocols designed to systematically evaluate the potential of Latifolicinin C acid across these key agricultural applications. The methodologies are designed to be robust, reproducible, and provide a clear rationale for each experimental step, ensuring scientific integrity and trustworthiness in the generated data.

Physicochemical Properties and Formulation Considerations

A foundational understanding of Latifolicinin C acid's properties is crucial for effective bioassay design and eventual field application.

Table 1: Physicochemical Properties of Latifolicinin C Acid

PropertyValueSource
Molecular FormulaC₉H₁₀O₄PlantaeDB
Molecular Weight182.17 g/mol PlantaeDB
XlogP0.30PlantaeDB
H-Bond Acceptor Count3PlantaeDB
H-Bond Donor Count3PlantaeDB
Rotatable Bonds3PlantaeDB

Data from PlantaeDB is based on computational predictions.

Formulation Strategy

The moderate polarity of Latifolicinin C acid (indicated by the XlogP value) suggests that it may have limited water solubility. Therefore, initial stock solutions for bioassays should be prepared in an organic solvent such as DMSO or acetone. For aqueous spray applications in greenhouse and field trials, a formulation containing surfactants and emulsifiers will be necessary to ensure homogeneity and effective leaf surface coverage.[2]

Protocol Suite for Bioactivity Screening

The following protocols provide a tiered approach to evaluating the agricultural potential of Latifolicinin C acid, starting with high-throughput laboratory screens and progressing to more complex greenhouse trials.

Assessment of Herbicidal Activity

Two primary modes of herbicidal action are pre-emergence (inhibiting seed germination) and post-emergence (acting on established plants).[3]

Objective: To determine the effect of Latifolicinin C acid on the germination and early seedling growth of representative monocot and dicot weed species.

Materials:

  • Latifolicinin C acid

  • DMSO (for stock solution)

  • Seeds of a monocot weed (e.g., Echinochloa crus-galli - barnyardgrass) and a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)

  • 9 cm Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Protocol:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of Latifolicinin C acid in DMSO.

  • Working Solutions: Create a serial dilution of the stock solution in distilled water to achieve final concentrations of 10, 1, 0.1, and 0.01 mM. Include a solvent control (DMSO at the highest concentration used) and a negative control (distilled water).

  • Seed Plating: Place 20 seeds of the chosen weed species evenly on the filter paper in each Petri dish.

  • Treatment Application: Add 5 mL of the respective treatment or control solution to each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16:8 hour light:dark cycle.

  • Data Collection: After 7 and 14 days, count the number of germinated seeds and measure the radicle and hypocotyl length of the seedlings.

  • Analysis: Calculate the germination percentage and inhibition of root and shoot growth relative to the negative control. Determine the EC₅₀ (half-maximal effective concentration) for each parameter.

Causality and Self-Validation: This assay directly links the concentration of Latifolicinin C acid to a quantifiable biological outcome (germination and growth). The inclusion of multiple concentrations allows for the determination of a dose-response curve, a critical aspect of toxicological and herbicidal studies. The solvent control ensures that any observed effects are due to the compound itself and not the carrier solvent.

Objective: To evaluate the phytotoxic effects of Latifolicinin C acid on young, actively growing weed plants.[4]

Materials:

  • Latifolicinin C acid formulated as a sprayable emulsion (e.g., with Tween-20 as a surfactant).

  • 3-4 week old monocot and dicot weed seedlings grown in pots.

  • Spray chamber or handheld sprayer.

  • Greenhouse with controlled conditions.

Protocol:

  • Formulation Preparation: Prepare spray solutions of Latifolicinin C acid at various concentrations (e.g., 5000, 1000, 500, 100 ppm) in water with 0.1% Tween-20. Include a formulation blank (water + 0.1% Tween-20) as a control.

  • Plant Treatment: Spray the weed seedlings until runoff is achieved, ensuring even coverage.

  • Observation: Maintain the plants in a greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) at 3, 7, and 14 days after treatment.

  • Data Collection: Use a visual rating scale (0 = no effect, 100 = complete death) to quantify the herbicidal effect. Additionally, measure plant height and collect above-ground biomass (fresh and dry weight) at the end of the experiment.

  • Analysis: Compare the visual ratings, height, and biomass of treated plants to the control group.

Workflow for Herbicidal Activity Screening

Herbicidal_Screening cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay Pre_Start Prepare Stock & Working Solutions Seed_Plating Plate Weed Seeds Pre_Start->Seed_Plating Pre_Treatment Apply Latifolicinin C Acid Seed_Plating->Pre_Treatment Pre_Incubation Incubate in Growth Chamber Pre_Treatment->Pre_Incubation Pre_Data Measure Germination & Growth Pre_Incubation->Pre_Data Post_Start Prepare Spray Formulation Post_Treatment Spray Seedlings Post_Start->Post_Treatment Plant_Growth Grow Weed Seedlings Plant_Growth->Post_Treatment Post_Incubation Observe in Greenhouse Post_Treatment->Post_Incubation Post_Data Rate Phytotoxicity & Measure Biomass Post_Incubation->Post_Data Start Latifolicinin C Acid cluster_pre cluster_pre cluster_post cluster_post

Caption: Workflow for assessing pre- and post-emergence herbicidal activity.

Evaluation of Insecticidal Properties

Insecticidal activity can be assessed through various methods, including contact toxicity and feeding assays.[5]

Objective: To determine if Latifolicinin C acid is toxic to insects upon direct contact.

Materials:

  • Latifolicinin C acid in a suitable solvent (e.g., acetone).

  • Test insects (e.g., Myzus persicae - green peach aphid, or Plutella xylostella - diamondback moth larvae).

  • Micro-applicator or small spray bottle.

  • Ventilated containers for holding treated insects.

  • Leaf discs or artificial diet.

Protocol:

  • Solution Preparation: Prepare serial dilutions of Latifolicinin C acid in acetone (e.g., 10, 1, 0.1, 0.01 µg/µL). Use acetone as a control.

  • Insect Treatment: Apply a small, defined volume (e.g., 0.25 µL) of the test solution directly to the dorsal thorax of each insect using a micro-applicator.[6]

  • Post-Treatment Care: Place the treated insects in containers with a food source (e.g., leaf discs for aphids and larvae).

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded are considered dead.

  • Analysis: Calculate the percentage mortality for each concentration and determine the LD₅₀ (median lethal dose).

Objective: To assess the antifeedant or insecticidal activity of Latifolicinin C acid when ingested by herbivorous insects.

Materials:

  • Latifolicinin C acid formulated as an aqueous emulsion.

  • Cabbage or other suitable host plant leaves.

  • Herbivorous insects (e.g., Plutella xylostella larvae).

  • Petri dishes with moist filter paper.

Protocol:

  • Formulation Preparation: Prepare aqueous solutions of Latifolicinin C acid at various concentrations with a surfactant.

  • Leaf Treatment: Dip leaf discs of a standard size into the test solutions for 30 seconds and allow them to air dry.[5] Dip control discs in the formulation blank.

  • Insect Introduction: Place one treated leaf disc and a set number of insect larvae (e.g., 10) in each Petri dish.

  • Mortality and Feeding Assessment: Record larval mortality at 24, 48, and 72 hours. Visually estimate the leaf area consumed in each dish.

  • Analysis: Calculate the percentage mortality and feeding inhibition for each concentration.

Table 2: Hypothetical Insecticidal Activity Data for Latifolicinin C Acid

Concentration (ppm)Contact Toxicity (% Mortality at 48h)Feeding Assay (% Mortality at 48h)Feeding Inhibition (%)
1000859295
500627580
100253855
1051015
Control020
Plant Growth Regulation (PGR) Bioassay

This assay will determine if Latifolicinin C acid can positively influence plant growth at sub-lethal concentrations. Root growth assays are a common method for evaluating PGR effects.[7]

Objective: To assess the effect of Latifolicinin C acid on the root and shoot development of a model plant.

Materials:

  • Latifolicinin C acid

  • Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce, Lactuca sativa).

  • Square Petri dishes with agar-based growth medium (e.g., Murashige and Skoog medium).

  • Growth chamber.

Protocol:

  • Medium Preparation: Prepare the growth medium and autoclave. While the medium is still molten, add filter-sterilized Latifolicinin C acid to achieve a range of low concentrations (e.g., 100, 10, 1, 0.1 µM). Pour the medium into square Petri dishes.

  • Seed Sterilization and Plating: Surface sterilize the seeds and place them in a line on the surface of the agar.

  • Incubation: Place the plates vertically in a growth chamber to allow roots to grow along the surface of the medium.

  • Data Collection: After 10-14 days, photograph the plates and use image analysis software to measure primary root length, the number of lateral roots, and shoot fresh weight.

  • Analysis: Compare the growth parameters of treated plants to the control.

Logical Flow for Plant Growth Regulation Assay

PGR_Assay A Prepare Agar Medium with Latifolicinin C Acid B Sterilize & Plate Seeds A->B C Incubate Plates Vertically B->C D Image Plates C->D E Measure Root & Shoot Growth Parameters D->E F Analyze Data vs. Control E->F

Caption: Step-by-step workflow for the PGR bioassay.

Data Interpretation and Troubleshooting

  • Dose-Response Curves: For all bioassays, it is critical to establish a clear dose-response relationship. A lack of a clear trend may indicate experimental error or a narrow window of activity.

  • Solvent Effects: Always include a solvent control. If the solvent control shows significant effects, a different solvent system should be explored.

  • Formulation Issues: In spray assays, poor formulation can lead to uneven coverage and inconsistent results. Ensure the formulation is stable and provides good wetting of the leaf surface.

  • Sub-lethal Effects: In PGR and insect feeding assays, look for sub-lethal effects. For example, a compound may not kill insects but may deter feeding or slow their development. In plants, a compound might not be herbicidal at low concentrations but could stimulate root growth.

Conclusion and Future Directions

This document provides a foundational set of protocols to begin the systematic evaluation of Latifolicinin C acid for agricultural applications. Based on the hypothetical outcomes of these assays, promising avenues of research could include:

  • Mode of Action Studies: If significant herbicidal activity is observed, further studies would be needed to determine the specific biochemical pathway being inhibited.

  • Spectrum of Activity: Testing against a broader range of weed, insect, and pathogen species.

  • Greenhouse and Field Trials: For promising candidates, evaluation under more realistic environmental conditions is a necessary next step.

  • Toxicology Studies: Assessing the impact on non-target organisms, such as beneficial insects and soil microbes.

The exploration of novel natural compounds like Latifolicinin C acid is a complex but potentially rewarding process. By employing rigorous and well-validated scientific protocols, researchers can effectively screen for and characterize the next generation of sustainable agricultural products.

References

  • Casanova, H., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. IntechOpen. Available at: [Link]

  • Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. Available at: [Link]

  • Croda Crop Care. (n.d.). Formulating Biologicals for Agriculture. Available at: [Link]

  • Ferreira, M., et al. (2024). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. National Institutes of Health. Available at: [Link]

  • Ageeva, A., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. National Institutes of Health. Available at: [Link]

  • Sagan, J., et al. (2024). Antimicrobial Activity and Phytochemical Profiling of Natural Plant Extracts for Biological Control of Wash Water in the Agri-Food Industry. MDPI. Available at: [Link]

  • Yakimova, E., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Available at: [Link]

  • Lage, S., & P.C. Lemos. (2024). A guide to the use of bioassays in exploration of natural resources. ScienceDirect. Available at: [Link]

  • Zulfikar, et al. (2025). Advancing Natural Bioactive Formulations: Innovations in Agri-Food-Pharma for Enhanced Health and Sustainability. National Institutes of Health. Available at: [Link]

  • de Oliveira, J. A., et al. (2021). Natural Compounds as Active Ingredients for Potential New Bioherbicides: Towards Sustainable Weed Control. Auctores Online. Available at: [Link]

  • Mfarrej, M. F., & Rara, F. M. (2019). Natural Organic Compounds for Application in Organic Farming. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. National Institutes of Health. Available at: [Link]

  • Singh, S., et al. (2025). Screening of Natural Plant Extracts for Antimicrobial Activity Against Streptobacillus moniliformis. bioRxiv. Available at: [Link]

  • Natural Resources Conservation Service. (n.d.). Conservation Practice Standard Herbaceous Weed Treatment (Code 315). USDA. Available at: [Link]

  • Kristen, G. (2023). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bacteriology and Parasitology. Available at: [Link]

  • Ullah, Z., et al. (2024). Nano-formulation for Agriculture Applicability. ResearchGate. Available at: [Link]

  • Rincón, D., et al. (2018). Development of an extended-laboratory method to test novel insecticides in bait formulation. ResearchGate. Available at: [Link]

  • De Vleesschauwer, M., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing. Available at: [Link]

  • Cantrell, C. L., et al. (2012). Natural Product-Based Crop Protection Compounds: Origins and Future Prospects. ACS Publications. Available at: [Link]

  • Indus Extracts. (n.d.). ROLE OF BIOASSAYS IN DEVELOPMENT OF NATURAL PRODUCTS. Available at: [Link]

  • Pop, O., et al. (2023). Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation. National Institutes of Health. Available at: [Link]

  • Li, C., et al. (2023). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Scientific Reports. Available at: [Link]

  • Sladký, Z. (1970). Bio-assay of Plant Growth Hormones. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Antimicrobial Activity of Natural Compounds. Available at: [Link]

  • Lee, J., et al. (2022). Insecticidal characteristics and structural identification of the potential active compounds from Streptomyces sp. KR0006: Strain improvement through mutagenesis. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lichesterinic Acid and Related Butenolides

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The query for "Latifolicinin C acid" did not yield a known chemical entity in scientific literature. We suspect this may be a typographical error. However, the underlying challenge of improving the yield of complex natural product synthesis is a critical one. This guide will focus on the synthesis of Lichesterinic acid , a naturally occurring butenolide with a carboxylic acid moiety, as a representative and instructive example. The principles and troubleshooting strategies discussed herein are broadly applicable to the synthesis of other butenolide-containing natural products.

Lichesterinic acid presents a relevant synthetic challenge, particularly in constructing the substituted butenolide core. Modern synthetic methods, such as palladium-catalyzed C-H activation of aliphatic acids, offer an elegant and efficient route to this class of molecules. This guide will delve into the intricacies of this approach, providing practical advice to overcome common experimental hurdles and enhance reaction yields.

Troubleshooting Guide

This section addresses specific problems that researchers may encounter during the synthesis of Lichesterinic acid and related butenolides, particularly when employing palladium-catalyzed C-H activation strategies.

Question 1: My palladium-catalyzed C-H activation/lactonization reaction is giving a low yield of the desired butenolide. What are the potential causes and how can I improve it?

Answer:

Low yields in this transformation can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Activity and Ligand Choice: The palladium catalyst and its coordinating ligand are the heart of this reaction.

    • Catalyst Deactivation: Palladium can precipitate as palladium black, reducing the concentration of the active catalytic species. This can be visually observed as the reaction mixture turning black. The addition of a co-oxidant or stabilizer like benzoquinone (BQ) can sometimes prevent the formation of palladium black by keeping the palladium in a higher oxidation state.[1]

    • Ligand Selection: The ligand plays a critical role in the C-H activation step's efficiency and selectivity. For the synthesis of butenolides from aliphatic acids, specialized ligands, such as triazole-pyridone ligands, have been shown to be highly effective.[1] If you are using a generic ligand, consider switching to one specifically designed for this type of transformation.

    • Catalyst Loading: While the goal is to use a catalytic amount, too low a loading may result in incomplete conversion. A systematic screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) can help identify the optimal concentration.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. Anhydrous and degassed solvents are generally recommended to prevent catalyst deactivation and unwanted side reactions.

    • Temperature: C-H activation reactions often require elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. An optimal temperature range should be determined empirically.

    • Oxidant: The oxidant, typically tert-butyl hydroperoxide (TBHP), is crucial for regenerating the active Pd(II) catalyst.[1] Ensure the TBHP is of high purity and added at the correct stoichiometry.

  • Substrate-Related Issues:

    • Purity of Starting Material: Impurities in the starting aliphatic acid can poison the catalyst. Ensure your starting material is of high purity.

    • Steric Hindrance: Steric bulk near the target C-H bonds can hinder the approach of the palladium catalyst, leading to lower yields. In such cases, a more reactive catalyst system or harsher reaction conditions might be necessary.

Question 2: I am observing the formation of significant side products in my reaction mixture. What are the likely side reactions and how can I suppress them?

Answer:

Side product formation is a common challenge that directly impacts yield and complicates purification.

  • Isomerization of the Double Bond: In the synthesis of α,β-unsaturated butenolides, isomerization to the more thermodynamically stable β,γ-unsaturated isomer can occur, especially under prolonged heating or in the presence of acid/base traces. Careful control of reaction time and quenching the reaction as soon as the starting material is consumed can minimize this.

  • Over-oxidation: The oxidant used in the reaction can sometimes lead to the formation of over-oxidized products. Optimizing the amount of oxidant is key to preventing this.

  • Competing C-H Activation Sites: If the aliphatic acid substrate has multiple potentially reactive C-H bonds, a mixture of products can be formed. The directing effect of the carboxylic acid group generally favors the formation of the γ-lactone. However, the ligand on the palladium catalyst also plays a crucial role in directing the C-H activation.[2] Using a highly directing ligand can improve the regioselectivity of the reaction.

  • Hydrolysis of the Lactone: The butenolide ring can be susceptible to hydrolysis, especially during aqueous work-up if acidic or basic conditions are not carefully controlled. A neutral work-up is generally advisable.

Question 3: I am struggling with the purification of my target butenolide from the crude reaction mixture. What are the best practices?

Answer:

Purification can be challenging due to the presence of the catalyst, ligand, and potentially polar side products.

  • Removal of Palladium Catalyst: A common first step is to remove the palladium catalyst. This can often be achieved by filtering the crude reaction mixture through a plug of Celite or silica gel.[3]

  • Chromatography: Column chromatography is the most common method for purifying butenolides.

    • Stationary Phase: Silica gel is typically used. However, if your product is sensitive to the acidic nature of silica, consider using neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.[3]

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) is usually effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.

  • Crystallization: If the synthesized butenolide is a solid, crystallization can be a highly effective purification method.[4] Screening different solvent systems is necessary to find conditions that provide good quality crystals and high recovery.

  • Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities. However, be mindful of the potential for hydrolysis of the lactone ring if the aqueous phase is not neutral.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the palladium-catalyzed synthesis of butenolides from aliphatic acids?

A1: The proposed catalytic cycle generally involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. A plausible mechanism starts with the coordination of the aliphatic acid's carboxylate group to the Pd(II) center. This is followed by a ligand-assisted C-H activation at the γ-position to form a palladacycle. Subsequent steps involve oxidative addition, reductive elimination, and β-hydride elimination to form the butenolide product and regenerate the active palladium catalyst.[1][6]

Q2: Are there alternative methods for synthesizing butenolides if the C-H activation approach is not successful?

A2: Yes, several other methods exist for butenolide synthesis.[7] These include:

  • Oxidation of furans.

  • Intramolecular Wittig or Horner-Wadsworth-Emmons reactions of keto-esters.

  • Ring-closing metathesis of diene-esters.

  • Lactonization of γ-hydroxy-α,β-unsaturated acids. The choice of method depends on the specific substitution pattern of the target butenolide and the available starting materials.

Q3: How critical is the stereochemistry in the synthesis of Lichesterinic acid?

A3: Lichesterinic acid is a chiral molecule, and its biological activity is often dependent on its stereochemistry. Therefore, achieving stereocontrol during the synthesis is highly important. Asymmetric synthesis strategies, which employ chiral catalysts or auxiliaries, are necessary to obtain enantiomerically pure Lichesterinic acid.[8][9]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Butenolide from an Aliphatic Acid

This protocol is a generalized procedure based on modern palladium-catalyzed C-H activation/lactonization reactions and should be optimized for the specific substrate.

Materials:

  • Aliphatic acid (1.0 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Triazole-pyridone ligand (0.06 mmol, 6 mol%)

  • tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 3.0 mmol)

  • Anhydrous solvent (e.g., toluene, 1,2-dichloroethane) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aliphatic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and the triazole-pyridone ligand (0.06 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes to allow for catalyst pre-formation.

  • Add the TBHP solution (3.0 mmol) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Butenolide Synthesis

Potential Cause Observation Suggested Solution
Catalyst DeactivationReaction mixture turns black; reaction stalls.Add a co-oxidant like benzoquinone; ensure anhydrous and inert conditions.
Inappropriate LigandLow conversion; formation of isomers.Screen different ligands, particularly those designed for C-H activation.
Sub-optimal TemperatureSlow reaction rate or catalyst decomposition.Perform a temperature screen to find the optimal range.
Impure Starting MaterialInconsistent results; low yield.Purify the starting aliphatic acid before use.
Competing Side ReactionsPresence of multiple products in the crude mixture.Optimize reaction conditions (time, temperature); use a more selective catalyst system.

Visualizations

Butenolide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants Combine Aliphatic Acid, Pd(OAc)₂, Ligand Start->Reactants Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Anhydrous Solvent Inert->Solvent Oxidant Add TBHP Solvent->Oxidant Heat Heat and Stir Oxidant->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and Filter through Celite Monitor->Quench Concentrate Concentrate Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Butenolide Purify->Product

Caption: General workflow for palladium-catalyzed butenolide synthesis.

Catalytic_Cycle Pd_II L-Pd(II)X₂ Coordination Coordination with R-COOH Pd_II->Coordination -2HX Intermediate_1 L-Pd(II)(OOCR)₂ Coordination->Intermediate_1 CH_Activation γ-C-H Activation Intermediate_1->CH_Activation Palladacycle Palladacycle CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Pd_IV L-Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Intermediate_2 Lactone-Pd(II) Reductive_Elimination->Intermediate_2 Beta_Hydride_Elimination β-Hydride Elimination Intermediate_2->Beta_Hydride_Elimination Pd_0 L-Pd(0) Intermediate_2->Pd_0 Product Butenolide Beta_Hydride_Elimination->Product Reoxidation Reoxidation (TBHP) Pd_0->Reoxidation Reoxidation->Pd_II

Caption: Proposed catalytic cycle for Pd-catalyzed butenolide synthesis.

References

  • Chen, G., Shaughnessy, K. H., & Diao, T. (2015). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 137(38), 12246–12249. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of butenolides. Retrieved January 23, 2026, from [Link]

  • Yeung, Y.-Y., & Hong, Y. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8689–8693. [Link]

  • Ye, M., & Yu, J.-Q. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(13), 9146–9189. [Link]

  • Baschieri, A., Bernardi, L., Ricci, A., & Zoli, L. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3749. [Link]

  • ResearchGate. (n.d.). Argade's synthesis of (±)‐lichesterinic acid. Retrieved January 23, 2026, from [Link]

  • Singh, M. S., & Singh, A. K. (2021). Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis. Organic & Biomolecular Chemistry, 19(1), 35-56. [Link]

  • Wikipedia. (2023, December 1). Protolichesterinic acid. Retrieved January 23, 2026, from [Link]

  • Oestreich, M., et al. (2025). Palladium-Catalyzed Synthesis of Butenolides from Aliphatic Acids under Triple C(sp3)–H Functionalization. Angewandte Chemie International Edition. [Link]

  • Engle, K. M., & Yu, J.-Q. (2025). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis, 15(11), 7436–7455. [Link]

  • Jõgi, E., et al. (2020). The Anti-Proliferative Lichen-Compound Protolichesterinic Acid Inhibits Oxidative Phosphorylation and Is Processed via the Mercapturic Pathway in Cancer Cells. Scientific Reports, 10(1), 1-14. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved January 23, 2026, from [Link]

  • Larsson, G., et al. (2012). Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation. Journal of the American Chemical Society, 134(50), 20435–20444. [Link]

  • Maji, B. (2021). Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. Organic & Biomolecular Chemistry, 19(13), 2826-2853. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters, 21(21), 8689-8693. [Link]

  • Interchim. (2021, January). From Synthesis to purification: 5 tips to make the process easier and faster. Retrieved January 23, 2026, from [Link]

  • Hsung, R. P., et al. (2022). Total Synthesis of (−)-Cylindricine H. The Journal of Organic Chemistry, 87(15), 10186–10195. [Link]

  • ResearchGate. (n.d.). Recent reports on the synthesis of γ-butenolides/alkylidenebutenolide frameworks and related natural products. Retrieved January 23, 2026, from [Link]

  • Carvalho, P. H. P., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(5), 915-943. [Link]

  • Daugulis, O. (2013). Challenge and progress: palladium-catalyzed sp3 C–H activation. Catalysis Science & Technology, 3(5), 1144-1153. [Link]

  • Organic Chemistry Data. (2020). Reaction scheme for total synthesis of the natural product Abscisic Acid. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Natural Product-Derived Acidic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The exploration of natural products for novel therapeutic agents is a promising frontier in drug discovery. However, a significant number of these compounds, particularly those with acidic functional groups, exhibit poor aqueous solubility. This inherent characteristic presents a major hurdle, impeding preclinical evaluation and formulation development. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming solubility issues associated with these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of solubility problems with my natural product-derived acidic compound?

A: Early signs of poor solubility during your experiments can include:

  • Precipitation upon addition to aqueous buffers: The most common observation is the compound crashing out of solution, forming a visible precipitate when transitioning from an organic stock solution to an aqueous medium.[1]

  • Inconsistent results in bioassays: Poor solubility can lead to variable and non-reproducible data in cell-based or biochemical assays due to the unknown and inconsistent concentration of the compound in the test medium.

  • Low bioavailability in preliminary in vivo studies: If the compound is poorly absorbed after oral administration, it is often a direct consequence of its low solubility in gastrointestinal fluids.[2][3]

  • Difficulty in preparing stock solutions: Challenges in dissolving the compound even in common organic solvents can be an early warning sign of significant solubility issues.

Q2: I've observed precipitation. What are the immediate troubleshooting steps?

A: When you encounter precipitation, consider the following immediate actions:

  • Re-evaluate your solvent system: Ensure your initial organic solvent is appropriate and that the final concentration of this solvent in your aqueous medium is below the threshold that causes precipitation.

  • Sonication and Vortexing: Sometimes, mechanical agitation can help in dissolving the compound, especially if the issue is related to the rate of dissolution rather than equilibrium solubility.

  • Gentle Warming: For some compounds, a slight increase in temperature can enhance solubility. However, be cautious about potential degradation of thermolabile compounds.

Q3: What are the most common and effective strategies for enhancing the solubility of poorly soluble acidic compounds?

A: Several techniques can be employed, ranging from simple adjustments to more advanced formulation strategies.[2][3][4][5] The most common approaches include:

  • pH Adjustment: Leveraging the acidic nature of your compound to increase its solubility.[6][][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubility of hydrophobic compounds.[1][9][10]

  • Use of Cyclodextrins: Encapsulating the hydrophobic molecule within the cyclodextrin cavity to enhance its aqueous solubility.[11][12][13][14][15]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area and, consequently, the dissolution rate.[16][17]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to pH-Mediated Solubilization

The solubility of ionizable compounds, such as those with acidic functional groups, is highly dependent on the pH of the solution.[6][8] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.

The Underlying Principle (Causality): An acidic compound (HA) exists in equilibrium with its ionized (A-) and non-ionized (HA) forms in solution. The Henderson-Hasselbalch equation governs this equilibrium. By increasing the pH of the solution above the compound's pKa, you deprotonate the acidic group, forming a salt that is generally more water-soluble.

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • Your poorly soluble acidic compound

  • A series of buffers with a range of pH values (e.g., pH 4.0 to 8.0)

  • A pH meter

  • Analytical method to quantify your compound (e.g., HPLC-UV, LC-MS)

  • Stir plate and stir bars

  • Microcentrifuge

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of your compound to a known volume of each buffer in separate vials.

  • Equilibration: Tightly cap the vials and stir them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[18]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using your validated analytical method.

  • Data Analysis: Plot the measured solubility against the pH of the buffers. This will generate a pH-solubility profile for your compound.

Data Interpretation:

pHSolubility (µg/mL)
4.00.5
5.02.1
6.015.8
7.0120.5
7.4250.0
8.0310.2

This table is an example of expected results for a typical acidic compound with a pKa around 5.5.

Troubleshooting:

  • Precipitation in the analytical column: If you observe this, dilute your sample with the mobile phase before injection.

  • No significant increase in solubility with pH: This may indicate that your compound has a very low intrinsic solubility or multiple functional groups with different pKa values.

Guide 2: Leveraging Co-solvents for Enhanced Solubilization

Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[9][10]

The Underlying Principle (Causality): Water is a highly polar solvent. Hydrophobic compounds are poorly soluble in water because they cannot form favorable interactions with water molecules. Co-solvents, which are water-miscible organic solvents, reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve.[10]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG 300, PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add a small, fixed volume of your stock solution to each co-solvent/water mixture.

  • Observe for precipitation immediately and after a set period (e.g., 1 hour, 24 hours).

  • Quantify the solubility in the clear supernatants of the non-precipitated samples using an appropriate analytical method.

Data Interpretation:

Co-solvent System% Co-solventSolubility (µg/mL)
Ethanol/Water10%5.2
20%25.1
PEG 400/Water10%12.8
20%75.4
DMSO/Water5%18.3
10%99.7

This table illustrates how different co-solvents can have varying effects on solubility.

Troubleshooting:

  • Cell toxicity in bioassays: Be mindful that high concentrations of organic solvents can be toxic to cells. Always include a vehicle control in your experiments. For cell culture, the final concentration of DMSO should generally be kept below 0.5% to 1%.[1]

  • Compound precipitation upon further dilution: This is a common issue. The system may be supersaturated. It is crucial to determine the equilibrium solubility.

Guide 3: Employing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly water-soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[11][13]

The Underlying Principle (Causality): The hydrophobic "guest" molecule (your compound) is held within the hydrophobic "host" cavity of the cyclodextrin. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively solubilizing the guest-host complex.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Procedure:

  • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate the samples by stirring for 24-48 hours at a constant temperature.

  • Separate the undissolved compound by centrifugation.

  • Quantify the concentration of the dissolved compound in the supernatant.

Data Interpretation:

CyclodextrinConcentrationSolubility (µg/mL)
None0%0.8
HP-β-CD2%45.6
5%152.3
SBE-β-CD2%88.1
5%310.5

This table shows the significant increase in solubility that can be achieved with cyclodextrins.

Troubleshooting:

  • Limited solubility enhancement: The size and shape of your molecule must be compatible with the cyclodextrin cavity. You may need to screen different types of cyclodextrins.

  • Competition in biological assays: If your assay contains components that can also bind to the cyclodextrin cavity, it may affect the availability of your compound.

Visualizing Experimental Workflows

Workflow for pH-Solubility Profiling

G A Prepare Buffer Series (pH 4-8) B Add Excess Compound to Each Buffer A->B C Equilibrate (24-48h with stirring) B->C D Centrifuge to Pellet Undissolved Compound C->D E Collect Supernatant D->E F Quantify Compound Concentration (e.g., HPLC) E->F G Plot Solubility vs. pH F->G G A Prepare Co-solvent/Water Mixtures C Add Stock to Co-solvent Mixtures A->C B Prepare Concentrated Stock in Organic Solvent B->C D Observe for Precipitation C->D E Quantify Soluble Fraction D->E F Determine Optimal Co-solvent System E->F

Caption: Workflow for screening co-solvents to enhance solubility.

References

  • PubChem. (n.d.). Lactic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]

  • MDPI. (2023). Targeted Delivery Strategies for Hydrophilic Phytochemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of semisynthetic derivatives of (R)- and (S)-usnic acids as potential antifungal agents against C. tropicalis and T. rubrum. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Retrieved from [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • National Center for Biotechnology Information. (2023). Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders. Retrieved from [Link]

  • ResearchGate. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Foodcom S.A. (2024). Lactic acid: properties and applications in food and medicine. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2012). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • MDPI. (2024). Lipid Nanoparticle Formulations for the Skin Delivery of Cannabidiol. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactic acid. Retrieved from [Link]

  • PubMed. (2019). Strategies for production of hydrophobic compounds. Retrieved from [Link]

  • ResearchGate. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • ACS Publications. (2017). Superhydrophobic Surfaces Made from Naturally Derived Hydrophobic Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • MDPI. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubMed Central. (2022). Formulation of Lipid-Based Nanoparticles for Simultaneous Delivery of Lapatinib and Anti-Survivin siRNA for HER2+ Breast Cancer Treatment. Retrieved from [Link]

  • ResearchGate. (2019). Properties of Lactic Acid. Retrieved from [Link]

  • PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ACS Publications. (2000). A Simple Method for Determination of Solubility in the First-Year Laboratory. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Google Patents. (2001). Process for solvent extraction of hydrophobic compounds.
  • ScienceDirect. (2024). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • MDPI. (2024). Formulation and Evaluation of Nanogel Containing Silver Nanoparticle of Phytoconstituent of Lantana camara for Topical Delivery. Retrieved from [Link]

  • Green Chemistry. (2018). A methodology to produce eco-friendly superhydrophobic coatings produced from all-water-processed plant-based filler materials. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Lactic acid. Retrieved from [Link]

  • ACS Omega. (2024). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. Retrieved from [Link]

  • PubMed Central. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • Google Patents. (2019). Nanoparticles for dermal and systemic delivery of drugs.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Cyclodextrins. (2025). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (2018). A Methodology to Produce Eco-Friendly Superhydrophobic Coatings from All-Water-Processed Plant-Based Filler Materials. Retrieved from [Link]

  • PubChem. (n.d.). Lithocholic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Furancarboxylic acid, tetrahydro-3-hydroxy-2,4-dimethyl-5-oxo-, ((1R,7aR)-2,3,5,7a-tetrahydro-1-(((2Z)-2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7. Retrieved from [Link]

  • PubChem. (n.d.). L-Lactic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Annonaceous Acetogenin Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Common Experimental Challenges

Welcome to the technical support center for research on Annonaceous Acetogenins. The compound of interest, "Latifolicinin C acid," appears to be a specific member of the broader class of Annonaceous Acetogenins. While direct information on "Latifolicinin C acid" is limited, the challenges you may encounter are common to this entire family of potent bioactive molecules. This guide is structured to address the practical hurdles and theoretical questions that arise during the extraction, purification, and biological evaluation of these fascinating natural products.

Frequently Asked Questions (FAQs)

Q1: What are Annonaceous Acetogenins and why are they difficult to work with?

Annonaceous Acetogenins (ACGs) are a class of long-chain fatty acid derivatives, typically with 32 or 34 carbons, that are characterized by the presence of one or more tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone.[1][2] These compounds are of significant interest due to their potent cytotoxic and antitumor activities.[1][3]

The primary challenges in working with ACGs stem from several key properties:

  • Low Abundance and Complex Mixtures: ACGs are often found in very low concentrations within the plant material (seeds, leaves, bark) and exist as complex mixtures of structurally similar analogs.[1] This makes the isolation of a single, pure compound a significant undertaking.[1]

  • Lipophilicity and Poor Water Solubility: Their long hydrocarbon chains make them highly lipophilic and poorly soluble in aqueous solutions.[4] This complicates their use in biological assays and poses challenges for potential therapeutic applications.[4][5]

  • Instability: The γ-lactone ring and other functional groups can be susceptible to degradation under certain pH and temperature conditions.

  • Structural Complexity: The presence of multiple stereocenters and similar chemical moieties across different ACGs makes their structural elucidation and differentiation difficult, often requiring a combination of NMR and mass spectrometry.[1]

Troubleshooting Guides

Issue 1: Low Yield and Purity During Extraction and Purification

Symptoms:

  • You are obtaining very small amounts of your target acetogenin after the initial extraction.

  • Chromatographic fractions contain multiple, poorly resolved peaks corresponding to different acetogenins.

Causality and Solutions:

The waxy, lipophilic nature of ACGs and their presence in complex mixtures necessitates a carefully optimized, multi-step purification strategy.[1] A bioassay-guided approach is often employed to track the active compounds throughout the fractionation process.[1]

Detailed Protocol: Bioassay-Guided Extraction and Purification of Annonaceous Acetogenins

  • Plant Material Preparation:

    • Source: Typically seeds or leaves of Annonaceae family plants (e.g., Annona muricata, Annona squamosa).[6][7]

    • Grind the dried plant material into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Initial Extraction: Perform a Soxhlet extraction or maceration with a non-polar solvent like hexane to remove fats and oils.[6] Discard the hexane extract (or test for activity if desired).

    • Acetogenin Extraction: Extract the defatted plant material with a more polar solvent such as methanol, ethanol, or ethyl acetate.[6][7] Ethanol is a common choice.[6]

    • Solvent Partitioning: Concentrate the crude extract and partition it between an immiscible polar and non-polar solvent system (e.g., ethyl acetate and water). The acetogenins will preferentially move to the organic layer.

  • Chromatographic Purification:

    • Column Chromatography: Subject the concentrated organic extract to column chromatography on silica gel.[4][7]

    • Gradient Elution: Start with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or methanol.[4][7]

    • Fraction Collection and Analysis: Collect small fractions and analyze them using Thin Layer Chromatography (TLC) and a suitable visualization reagent (e.g., 3,5-dinitrobenzoic acid with KOH, which gives a purplish spot for the γ-lactone ring).[7]

    • Bioassay: Test the fractions for cytotoxic activity using a convenient assay like the brine shrimp lethality assay or an in vitro cancer cell line assay (e.g., MTT assay).[1][8]

    • Iterative Purification: Pool the active fractions and subject them to further rounds of chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) or High-Performance Liquid Chromatography (HPLC) for final purification.[4]

Data Presentation: Solvent System Comparison for Acetogenin Extraction

Solvent SystemPolarity IndexTypical Yield of Crude Acetogenin FractionPurity of Target Compound (Post-Column Chromatography)
Hexane0.1LowLow (co-extracts with fats)
Ethyl Acetate4.4Moderate to HighModerate
Ethanol5.2HighLow to Moderate (co-extracts with polar impurities)
Methanol6.6HighLow (co-extracts with highly polar impurities)

Visualization: Generalized Acetogenin Purification Workflow

G start Dried Plant Material soxhlet Soxhlet Extraction (e.g., Ethanol) start->soxhlet concentrate1 Concentrate Extract soxhlet->concentrate1 partition Solvent Partitioning (e.g., EtOAc/H2O) concentrate1->partition organic_layer Organic Phase (Enriched Acetogenins) partition->organic_layer Acetogenins aqueous_layer Aqueous Phase (Discard) partition->aqueous_layer Polar Impurities concentrate2 Concentrate Organic Phase organic_layer->concentrate2 column_chrom Silica Gel Column Chromatography (Gradient Elution) concentrate2->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC & Bioassay (e.g., MTT Assay) fractions->tlc pool Pool Active Fractions tlc->pool Identify Active Fractions hplc HPLC Purification pool->hplc pure_compound Pure Acetogenin hplc->pure_compound

Caption: A typical bioassay-guided workflow for the purification of Annonaceous Acetogenins.

Issue 2: Inconsistent or Unreliable Results in Biological Assays

Symptoms:

  • High variability in IC50 values between replicate experiments.

  • Precipitation of the compound in cell culture media.

  • Loss of compound activity over time in stock solutions.

Causality and Solutions:

The poor water solubility of acetogenins is a major hurdle for in vitro and in vivo studies.[4] Improper handling and formulation can lead to inaccurate results.

Troubleshooting Steps:

  • Solvent Selection and Stock Solutions:

    • Primary Solvent: Dissolve the pure acetogenin in a minimal amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO).

    • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of the organic solvent in the assay.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Preparation:

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control.

    • Solubilization: When diluting the stock solution into the aqueous assay medium, vortex or pipette vigorously to ensure proper dispersion and prevent precipitation.

    • Solubility Enhancement: For particularly challenging compounds, consider the use of solubilizing agents like Tween® 80 or encapsulation in nanocarriers like micelles, which has been shown to improve stability and bioavailability.[5]

  • Stability Considerations:

    • The γ-lactone ring can be susceptible to hydrolysis. Prepare fresh dilutions for each experiment from the frozen stock.

    • Protect solutions from prolonged exposure to light and extreme temperatures.

Issue 3: Difficulty in Elucidating the Mechanism of Action

Symptoms:

  • Observing cytotoxicity but being unable to pinpoint the specific molecular target or pathway.

  • Conflicting results from different mechanism-of-action assays.

Causality and Solutions:

Annonaceous acetogenins are known to be potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[8][9] This leads to a depletion of ATP, which is particularly detrimental to cancer cells with high energy demands.[8][10] However, they can also induce apoptosis and cell cycle arrest through various other mechanisms.[4][9][10]

Experimental Workflow for Mechanism of Action Studies:

  • Confirm Mitochondrial Inhibition:

    • Assay: Measure oxygen consumption rates in isolated mitochondria or whole cells using a Seahorse XF Analyzer or a Clark-type oxygen electrode.

    • Expected Result: Treatment with the acetogenin should specifically inhibit Complex I-driven respiration.

  • Assess ATP Depletion:

    • Assay: Use a commercial ATP luminescence assay kit to quantify intracellular ATP levels.

    • Expected Result: A time- and dose-dependent decrease in ATP levels following treatment.

  • Evaluate Apoptosis Induction:

    • Assays:

      • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

      • Caspase Activity Assays: Measure the activity of key executioner caspases like Caspase-3 and Caspase-7.

      • Western Blot: Probe for the cleavage of Poly (ADP-ribose) polymerase (PARP).

    • Expected Result: Increased apoptosis and activation of the caspase cascade.

  • Analyze Cell Cycle Progression:

    • Assay: Use flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like propidium iodide.

    • Expected Result: Acetogenins often cause cell cycle arrest, commonly at the G1 phase.[9][10]

Visualization: Primary Mechanism of Action of Annonaceous Acetogenins

G cluster_0 Mitochondrion ACG Annonaceous Acetogenin ComplexI Mitochondrial Complex I ACG->ComplexI Inhibition ET_Chain Electron Transport Chain ComplexI->ET_Chain Blocks Electron Flow ATP_Synthase ATP Synthase ET_Chain->ATP_Synthase Reduces Proton Gradient ATP ATP Production ATP_Synthase->ATP Decreased Apoptosis Apoptosis ATP->Apoptosis Depletion Induces Cell_Death Tumor Cell Death Apoptosis->Cell_Death

Caption: Inhibition of Mitochondrial Complex I by Acetogenins leads to ATP depletion and apoptosis.

References

  • An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. PubMed Central. Available at: [Link]

  • Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro. MDPI. Available at: [Link]

  • Acetogenins of Annona muricata leaves: Characterization and potential anticancer study. OMICS International. Available at: [Link]

  • A Review on the in vitro Anticancer Potentials of Acetogenins from Annona muricata Linn. a Potential Inducer of Bax. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Selective Acetogenins and Their Potential as Anticancer Agents. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates. Dovepress. Available at: [Link]

  • Annonaceous Acetogenins: The Unrevealed Area for Cytotoxic and Pesticidal Activities. Systematic Reviews in Pharmacy. Available at: [Link]

  • An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. ResearchGate. Available at: [Link]

  • Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties. National Institutes of Health (NIH). Available at: [Link]

  • Development of isolation and purification method for extraction of acetogennin from the seeds of custard apple. International Journal of Advanced Biochemistry Research. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Latifolicinin C Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: As of January 2026, "Latifolicinin C acid" is not a recognized compound in publicly available chemical or biomedical databases. This guide is structured based on the challenges typically encountered with novel, poorly soluble, natural product-derived acidic compounds. The principles, protocols, and troubleshooting steps provided are established strategies in pharmaceutical sciences for enhancing oral bioavailability and are presented here as a framework for investigating a new chemical entity with assumed properties similar to other complex phenolic acids or acyl-quinic acids.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the preliminary questions researchers face when confronting poor oral bioavailability of a novel compound like Latifolicinin C acid.

FAQ 1: We've isolated Latifolicinin C acid, but our initial in vivo studies show very low plasma concentration after oral administration. What are the likely causes?

Low oral bioavailability is a common hurdle for complex natural products.[1][2] The primary reasons can be broadly categorized into two classes based on the Biopharmaceutics Classification System (BCS), which uses solubility and permeability as key metrics.[3]

  • Poor Aqueous Solubility: This is the most frequent barrier. If the compound does not dissolve in the gastrointestinal (GI) fluids, it cannot be absorbed. Natural product acids are often crystalline and possess hydrophobic moieties, leading to low solubility.[2] The dissolution rate becomes the limiting step for absorption.

  • Low Membrane Permeability: The compound must pass through the lipid membranes of the intestinal epithelial cells. Factors like large molecular size, high polarity, or excessive hydrogen bonding capacity can hinder this process.

  • Extensive First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver via the portal vein.[4] Here, drugs can be extensively metabolized by enzymes (like cytochrome P450s) before reaching systemic circulation.[5][6][7] This "first-pass effect" can drastically reduce the amount of active drug.[4][7][8] Phenolic compounds, in particular, are susceptible to conjugation reactions (glucuronidation, sulfation) in the gut wall and liver.[7]

  • Chemical Instability: The compound may degrade in the harsh acidic environment of the stomach or the enzymatic environment of the intestine.

FAQ 2: How can we systematically diagnose the primary barrier to bioavailability for Latifolicinin C acid?

A systematic, data-driven approach is crucial. Before attempting to enhance bioavailability, you must identify the root cause.

Recommended Diagnostic Workflow:

  • Determine Basic Physicochemical Properties: This is the foundation for all formulation development.

  • In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay. This assay provides an estimate of intestinal permeability.

  • In Vitro Metabolic Stability: Incubate Latifolicinin C acid with liver microsomes or S9 fractions to determine its susceptibility to phase I and phase II metabolism.

  • Analyze Results: Use the data to pinpoint the primary issue, as illustrated in the workflow diagram below.

Part 2: Strategic Troubleshooting & Experimental Protocols

Based on the diagnosis, you can select a targeted strategy. This section provides a logical workflow, comparative data, and detailed protocols.

Decision-Making Workflow for Enhancing Bioavailability

The following diagram outlines a logical path from problem identification to strategy selection.

Caption: A workflow for diagnosing and addressing poor oral bioavailability.

Table 1: Comparison of Common Bioavailability Enhancement Strategies
StrategyPrimary MechanismIdeal for...Key AdvantagesKey Disadvantages
Particle Size Reduction (Nanosuspension) Increases surface area for dissolution.[3][9]BCS Class II (Dissolution Rate-Limited)Simple concept, applicable to many drugs.[9][10]Physical instability (aggregation), high energy process.[11]
Amorphous Solid Dispersion Converts crystalline drug to a high-energy amorphous state, improving solubility and dissolution.[12][13][14]BCS Class II (Solubility-Limited)Significant solubility enhancement, potential for supersaturation.[15][16]Risk of recrystallization, requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) Pre-dissolves the drug in lipids; forms a fine emulsion in the GI tract, increasing absorption surface area.[17][18][19]BCS Class II & IV (Poorly Soluble, Lipophilic)Bypasses dissolution step, can enhance lymphatic transport to avoid first-pass metabolism.[20]Higher complexity, potential for GI side effects from surfactants.[21]
Prodrug Approach Chemically modifies the drug to improve permeability or block metabolic sites. The modifying group is cleaved in vivo to release the active drug.[22][23][24]Permeability-limited or high first-pass metabolism compounds.Can specifically overcome permeability or metabolism barriers.[22][25]Requires chemical synthesis, risk of incomplete conversion or toxic byproducts.
Permeation Enhancers Co-administered excipients that reversibly open tight junctions between intestinal cells.[26][27]BCS Class III & IV (Permeability-Limited)Can enable absorption of otherwise non-absorbable molecules.Potential for mucosal irritation or damage, non-specific action.[28][29]

Detailed Protocol: Preparation of a Latifolicinin C Acid Solid Dispersion

This protocol describes a lab-scale method for preparing an amorphous solid dispersion, a powerful technique for enhancing the solubility of BCS Class II compounds.[14]

Principle of the Method: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, we prevent the drug from crystallizing.[12] This amorphous, high-energy state has a much higher apparent solubility and dissolution rate compared to the stable, low-energy crystalline form.[13]

Materials:

  • Latifolicinin C acid

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose acetate succinate (HPMCAS))

  • Organic Solvent (e.g., Methanol, Acetone, Dichloromethane) - must dissolve both drug and polymer.

  • Deionized water

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Methodology:

  • Preparation of the Organic Solution:

    • Accurately weigh 100 mg of Latifolicinin C acid and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).

    • Dissolve both components in 20 mL of methanol in a 100 mL round-bottom flask.

    • Gently sonicate or stir until a clear solution is obtained. This visual confirmation is a critical self-validating step; any particulates indicate incomplete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Apply vacuum and rotate the flask at ~100 rpm. The solvent will gradually evaporate, leaving a thin film on the flask wall.

  • Drying:

    • Once all solvent is removed, carefully scrape the solid film from the flask.

    • Transfer the resulting solid to a glass dish and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing:

    • Grind the dried solid dispersion using a mortar and pestle to obtain a fine, homogenous powder.

    • Store the powder in a desiccator to prevent moisture-induced recrystallization.

  • Characterization (Self-Validation):

    • Differential Scanning Calorimetry (DSC): Analyze the solid dispersion. The absence of a sharp melting peak corresponding to the crystalline drug confirms its amorphous state.

    • In Vitro Dissolution Test: Compare the dissolution profile of the solid dispersion to the unformulated drug in simulated intestinal fluid (pH 6.8). A significantly faster and higher dissolution rate validates the formulation's success.

Part 3: Advanced Topics & FAQs

FAQ 3: Our compound is an acid. How does pH affect its solubility and absorption?

For an acidic compound like Latifolicinin C acid, the Henderson-Hasselbalch equation is central.

  • In the acidic stomach (pH 1-2): The compound will be predominantly in its protonated, non-ionized (less soluble) form.

  • In the intestine (pH 6-7.5): As pH increases above the compound's pKa, it will become deprotonated and ionized, which generally increases aqueous solubility.[30]

However, the non-ionized form is typically more permeable across lipid membranes. Therefore, there is a trade-off between solubility and permeability along the GI tract. Strategies can include using enteric coatings to bypass the stomach or adding pH-modifying excipients to the formulation to create a favorable microenvironment for dissolution.[31]

FAQ 4: We suspect high first-pass metabolism. How can a formulation strategy like a Self-Emulsifying Drug Delivery System (SEDDS) help?

A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon dilution in the GI tract.[17][32]

Mechanism for Bypassing First-Pass Metabolism:

The diagram below illustrates the principle.

SEDDS_Mechanism Mechanism of SEDDS for Bypassing Hepatic First-Pass Metabolism cluster_GI_Tract Gastrointestinal Lumen cluster_Circulation Systemic Circulation & Liver cluster_Lymphatics Lymphatic System A Oral Administration of SEDDS Capsule B Capsule Dissolves SEDDS mixes with GI fluids A->B C Spontaneous Emulsification (Nano-sized lipid droplets containing drug) B->C D Absorption by Enterocytes C->D E Portal Vein to Liver (Conventional Route) D->E Conventional Absorption H Uptake into Lymphatic System (via M-cells and chylomicrons) D->H Lipid-Mediated Lymphatic Absorption F Extensive First-Pass Metabolism in Liver E->F G Low Systemic Bioavailability F->G I Thoracic Duct H->I J Enters Systemic Circulation (Bypassing Liver) I->J K K J->K High Systemic Bioavailability

Caption: SEDDS can promote lymphatic uptake, bypassing the liver.

Highly lipophilic drugs incorporated into lipid droplets can be absorbed into the lymphatic system, which drains into the general circulation, thereby bypassing the portal vein and the liver.[20] This is a highly effective strategy for drugs that are extensively metabolized by the liver.

References

  • Croft, S. L., & Yardley, V. (2002). Chemotherapy of leishmaniasis. Current Pharmaceutical Design, 8(4), 319-342. [Link]

  • Maher, S., Leonard, T. W., Jacobsen, J., & Brayden, D. J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Advanced Drug Delivery Reviews. [Link]

  • Hintzen, F., et al. (2014). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. Molecular Pharmaceutics. [Link]

  • Wim, D. A. P. (2023). First-Pass Effect. StatPearls. [Link]

  • Hussein, M. A., & Ghorab, M. M. (1994). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of Pharmaceutical Sciences. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]

  • Singh, S., & Bagde, A. (2016). Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. AAPS PharmSciTech. [Link]

  • Jadhav, N., et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmacy Education & Research. [Link]

  • Kumar, S., & Singh, A. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Soni, A., & Singh, R. (2024). A Comprehensive Review on Solid Dispersion Technique to Enhance the Solubility and Bioavailability of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Al-Japairai, K. A. S., & Mahmood, S. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics. [Link]

  • Foodcom S.A. (2023). Lactic acid: properties and applications in food and medicine. Foodcom S.A.[Link]

  • Fernández-García, M., et al. (2024). Impact of Lactic Acid Bacteria Fermentation on (Poly)Phenolic Profile and In Vitro Antioxidant and Anti-Inflammatory Properties of Herbal Infusions. Antioxidants. [Link]

  • Siepe, S., & Siepmann, J. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences. [Link]

  • Ahmed, R. (2024). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]

  • Kumar, S., & Singh, A. (2024). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Hussein, M. A., & Ghorab, M. M. (1994). A prodrug approach to increasing the oral potency of a phenolic drug. Part 2. Pharmacodynamics and preliminary bioavailability of an orally administered O-(imidomethyl) derivative of 17 beta-estradiol. Journal of Pharmaceutical Sciences. [Link]

  • Zajac, M., et al. (2021). Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans. ResearchGate. [Link]

  • Anonymous. (2021). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. DergiPark. [Link]

  • Kumar, S., & Singh, A. (2024). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Properties of Lactic Acid. ResearchGate. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT. [Link]

  • Kumar, S., & Singh, A. (2024). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. ResearchGate. [Link]

  • Chandra, A., et al. (2013). NANOSUSPENSION. Journal of Drug Delivery and Therapeutics. [Link]

  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. [Link]

  • Di, L., & He, H. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. ijppr.humanjournals.com. [Link]

  • SciSpace. (2017). Bioavailability of Black Tea Theaflavins: Absorption, Metabolism, and Colonic Catabolism. SciSpace. [Link]

  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • ResearchGate. (2021). PHARMACEUTICAL WORLD OF PERMEATION ENHANCERS. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Lactic Acid. PubChem. [Link]

  • Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEEDS). Creative Biolabs. [Link]

  • Patel, D., & Sawant, K. K. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation. [Link]

  • Pharmaceutical Technology. (2002). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. [Link]

  • Kracmarova, E., et al. (2018). Prodrug design of phenolic drugs. Current Pharmaceutical Design. [Link]

  • Stalmach, A., et al. (2009). Bioavailability of C-linked dihydrochalcone and flavanone glucosides in humans following ingestion of unfermented and fermented rooibos teas. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. (2024). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. MDPI. [Link]

  • YouTube. (2023). First Pass Metabolism. YouTube. [Link]

  • MedCrave online. (2019). Solid dispersions: a technology for improving bioavailability. MedCrave online. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]

  • Whitehead, K., & Mitragotri, S. (2011). Absorption Enhancers: Applications and Advances. Pharmaceutical Research. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2023). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. wjpls.org. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Furancarboxylic acid, tetrahydro-3-hydroxy-2,4-dimethyl-5-oxo-, ((1R,7aR)-2,3,5,7a-tetrahydro-1-(((2Z)-2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester, (2R,3S,4S)-. PubChem. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Permeation Enhancers in Novel Drug Delivery System. ijpsonline.com. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Lactic Acid. PubChem. [Link]

  • Semantics Scholar. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Semantics Scholar. [Link]

Sources

Technical Support Center: Latifolicinin C Acid Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The following guide has been developed to support researchers working with Latifolicinin C acid. Currently, specific literature on "Latifolicinin C acid" is limited. Based on the nomenclature and related compounds such as Latifolicinin A, which is the n-butyl ester of β-(4-hydroxyphenyl)lactic acid (HPLA), we are proceeding with the assumption that Latifolicinin C acid is the free carboxylic acid form of a related HPLA derivative.[1] This guide is therefore structured to provide a robust experimental framework for a novel or sparsely characterized natural product derivative, emphasizing rigorous experimental design, appropriate controls, and systematic troubleshooting.

Part 1: Compound Handling and Characterization

The integrity of your experimental results begins with the proper handling and characterization of your compound. For a novel compound like Latifolicinin C acid, these initial steps are critical.

FAQ 1.1: I've just received my vial of Latifolicinin C acid. What are the first steps I should take before starting my biological assays?

Answer: Before introducing Latifolicinin C acid into any biological system, it is crucial to establish its fundamental physicochemical properties. This will ensure accurate dosing and prevent experimental artifacts.

Step-by-Step Initial Characterization Protocol:

  • Documentation: Record the manufacturer, lot number, and any provided analytical data (e.g., purity, mass spectrometry).[2]

  • Solubility Testing:

    • Start with common, cell-culture compatible solvents like DMSO or ethanol.

    • Prepare a small, concentrated stock solution (e.g., 10 mM). Observe for complete dissolution.

    • If solubility is an issue, gentle warming or sonication may be attempted. Note any such manipulations as they may affect compound stability.

  • Stock Solution Preparation and Storage:

    • Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Stability Assessment:

    • The stability of the compound in your experimental media is critical. A simple way to assess this is to dilute the stock solution to the highest working concentration you plan to use in your cell culture media and incubate for the duration of your longest planned experiment (e.g., 24, 48, 72 hours).

    • After incubation, visually inspect for precipitation. For a more rigorous analysis, analytical techniques like HPLC can be used to check for degradation.

Table 1: Recommended Solvents for Initial Solubility Testing of Novel Carboxylic Acid-Containing Compounds
SolventStarting Concentration for TestingConsiderations
DMSO10-50 mMCommon solvent for cell-based assays. Can be toxic to cells at concentrations >0.5-1%.
Ethanol10-50 mMAnother common solvent for cell-based assays. Can also be toxic to cells at higher concentrations.
PBS (pH 7.4)1-10 mMTest solubility in aqueous buffer, especially if the compound has ionizable groups.
Cell Culture Media100 µM - 1 mMAssess solubility in the final experimental medium to check for precipitation or interaction with media components.

Part 2: Designing Robust In Vitro Assays

Thoughtful assay design is paramount to generating reproducible and meaningful data. This involves selecting appropriate controls and understanding the limitations of your chosen assays.

FAQ 2.1: I want to test the cytotoxic effects of Latifolicinin C acid on cancer cells. How do I determine the appropriate concentration range and what are the essential controls?

Answer: Determining the effective concentration range and including the right controls are fundamental to a successful cytotoxicity study. A common mistake is to use a concentration range that is too narrow or to omit controls that account for solvent effects.

Workflow for a Preliminary Cytotoxicity Assay:

Caption: Workflow for determining the cytotoxic concentration of a novel compound.

Explanation of Controls:

  • Untreated Control: Represents 100% cell viability and provides a baseline for cell health.[3]

  • Vehicle Control: This is the most critical control. It consists of cells treated with the same volume of solvent (e.g., DMSO) used for the highest concentration of Latifolicinin C acid. This allows you to subtract any cytotoxic effects of the solvent itself.[3]

  • Positive Control: A compound with a known and well-characterized cytotoxic effect. This control validates that your assay is working correctly.

FAQ 2.2: I am investigating the anti-inflammatory properties of Latifolicinin C acid in LPS-stimulated macrophages. What are the key considerations for this type of assay?

Answer: When assessing anti-inflammatory effects, it's crucial to ensure that the observed reduction in inflammatory markers is not simply a result of cytotoxicity. Therefore, a cytotoxicity assay should always be performed in parallel.

Step-by-Step Protocol for an Anti-Inflammatory Assay:

  • Cell Seeding: Plate macrophages (e.g., RAW 264.7) at an appropriate density and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of Latifolicinin C acid for a defined period (e.g., 1-2 hours).

  • Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS), to all wells except the negative control.[4]

  • Incubation: Incubate for a period sufficient to induce the expression of inflammatory markers (e.g., 16-24 hours).

  • Endpoint Measurement: Collect the cell supernatant to measure secreted cytokines (e.g., TNF-α, IL-6) by ELISA, or lyse the cells to measure gene or protein expression of inflammatory mediators (e.g., iNOS, COX-2).[5]

Essential Controls for Anti-Inflammatory Assays:

Control GroupDescriptionPurpose
Negative Control Cells + MediaBaseline for inflammatory marker levels.
Vehicle Control Cells + Media + VehicleTo account for any effect of the solvent on basal inflammation.
LPS Control Cells + Media + LPSRepresents the maximal inflammatory response.
LPS + Vehicle Control Cells + Media + LPS + VehicleTo ensure the vehicle does not interfere with the LPS response.
Positive Control Cells + Media + LPS + Known Inhibitor (e.g., Dexamethasone)To validate the assay's ability to detect an anti-inflammatory effect.
Cytotoxicity Control Cells treated with Latifolicinin C acid at the same concentrations, but without LPS stimulation.To ensure the compound is not toxic at the tested concentrations.[6]

Part 3: Troubleshooting Common Experimental Issues

Even with careful planning, experiments can yield unexpected results. This section provides a systematic approach to troubleshooting common problems.

FAQ 3.1: My results are inconsistent between experiments. One day Latifolicinin C acid shows a strong effect, and the next day the effect is much weaker. What could be the cause?

Answer: Inconsistent results are a common and frustrating problem. The root cause often lies in subtle variations in experimental conditions.

Troubleshooting Workflow for Inconsistent Results:

Caption: A logical approach to diagnosing the cause of inconsistent experimental results.

Key Areas to Investigate:

  • Compound Stability: Are you using a fresh aliquot of the stock solution for each experiment? Repeated freeze-thaw cycles can degrade the compound.[2]

  • Cell Health and Passage Number: Cells at high passage numbers can exhibit altered responses. Try to use cells within a consistent and narrow passage range for all related experiments.[7]

  • Reagent Variability: Are you using the same lot of media, serum, and assay reagents for all experiments?

  • Assay Timing: Are incubation times precisely controlled? Small variations can lead to significant differences in results.

FAQ 3.2: I'm seeing high background signal in my fluorescence-based assay. How can I reduce it?

Answer: High background can mask the true signal from your experiment. The source can be the compound itself, the reagents, or the plates.

Potential Causes and Solutions for High Background:

Potential CauseSolution
Autofluorescence of Latifolicinin C acid Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of your probe. If it is fluorescent, consider using a different assay readout (e.g., luminescence or absorbance-based).
Media Components Phenol red in cell culture media is a common cause of background fluorescence. Switch to a phenol red-free medium for the assay.[8]
Improper Washing Increase the number and vigor of wash steps to remove unbound reagents.
Incorrect Plate Choice For fluorescence assays, always use black-walled, clear-bottom plates to minimize light scatter and well-to-well crosstalk.[9]
Insufficient Blocking If using an antibody-based detection method, ensure that blocking steps are sufficient to prevent non-specific binding.[10]

Part 4: Best Practices for Data Interpretation

FAQ 4.1: Latifolicinin C acid appears to inhibit my target protein in a biochemical assay, but I don't see any effect in my cell-based assay. What could explain this discrepancy?

Answer: This is a common scenario in drug discovery and highlights the difference between a biochemical and a cellular environment.

Possible Explanations for Discrepancy:

  • Cellular Permeability: Latifolicinin C acid may not be able to cross the cell membrane to reach its intracellular target.

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Protein Binding: The compound may bind to other proteins in the cell or to proteins in the cell culture serum, reducing its free concentration available to bind the target.

To investigate these possibilities, you could consider performing cellular uptake assays or modifying the compound's structure to improve its cell permeability.

References

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Chiang, S. S., et al. (2003). Enzymatic synthesis of tea theaflavin derivatives and their anti-inflammatory and cytotoxic activities. Bioorganic & Medicinal Chemistry Letters.
  • Choi, J. H., et al. (2011). Platyconic Acid A, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. Molecules. [Link]

  • Ciobanu, A. M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. [Link]

  • Statsig. (2025). What is an experimental control?. [Link]

  • Universitas Indonesia. (n.d.). Anti-Inflammation Assay of Black Soybean Extract and Its Compounds on Lipopolysaccharide-Induced RAW 264.7 Cell. [Link]

  • Wang, C. Z., et al. (2018). Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth. Journal of Agricultural and Food Chemistry. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Replicating Findings on Bioactive Carboxylic Acids: A Comparative Study of Fenofibric Acid and Ursodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Reproducibility in Bioactive Carboxylic Acid Research

In the landscape of drug discovery and development, the reproducibility of published findings is the cornerstone of scientific progress. This guide provides an in-depth, practical comparison of the synthesis and biological evaluation of two clinically significant carboxylic acids: fenofibric acid, a synthetic lipid-lowering agent, and ursodeoxycholic acid (UDCA), a naturally occurring bile acid with therapeutic applications in liver diseases.

The initial aim of this guide was to focus on the novel compound "Latifolicinin C acid." However, a comprehensive search of the scientific literature revealed no published data on this specific molecule. In the spirit of providing a valuable and actionable resource, we have pivoted to two well-documented compounds that exemplify the challenges and nuances of replicating and comparing findings in the field of bioactive carboxylic acids.

This guide is structured not as a rigid template, but as a dynamic exploration of the scientific process. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources. Our objective is to equip you with the critical insights and detailed methodologies necessary to confidently navigate the replication of published findings and to critically evaluate alternative approaches.

Section 1: Comparative Analysis of Synthetic Routes

The synthesis of a bioactive carboxylic acid is often the first major hurdle in replicating and building upon published research. The chosen synthetic route can significantly impact yield, purity, scalability, and cost. Here, we compare published synthetic strategies for fenofibric acid and ursodeoxycholic acid.

Fenofibric Acid: A Tale of Two Synthetic Approaches

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a cornerstone in the management of hyperlipidemia.[1] Its synthesis is a well-established process, yet variations in methodology can lead to significant differences in outcomes. We will compare two common approaches: a classical multi-step synthesis and a more streamlined, one-pot reaction.

Method 1: Classical Multi-Step Synthesis

This traditional approach involves a sequential process of Friedel-Crafts acylation, followed by etherification and saponification.[2]

Method 2: One-Pot Synthesis

A more recent approach aims to improve efficiency by combining steps into a single reaction vessel.[3] This method often utilizes a phase-transfer catalyst to facilitate the reaction between 4-hydroxy-4'-chlorobenzophenone and chloroform in the presence of a strong base.

Parameter Method 1: Classical Multi-Step Method 2: One-Pot Synthesis Rationale and Field Insights
Overall Yield ~70-80%~90-95%The one-pot synthesis generally offers a higher yield by minimizing product loss during intermediate purification steps.[3]
Purity High (after recrystallization)High (often >99.5%)[3]Both methods can yield high-purity product, but the one-pot method may require more careful control of reaction conditions to avoid side products.
Scalability Well-established for large-scale productionCan present challenges in heat and mass transfer at scaleThe classical method, while having more steps, is often easier to scale up due to better control over individual reaction parameters.
Cost-Effectiveness ModerateGenerally more cost-effective due to reduced solvent usage and shorter reaction timesThe choice often depends on the scale of production and the available equipment. For smaller-scale research, the one-pot method is often preferred.
Environmental Impact Higher due to multiple solvents and workup stepsLower due to fewer steps and reduced solvent volumeThe one-pot approach aligns better with the principles of green chemistry.

Experimental Protocol: One-Pot Synthesis of Fenofibric Acid [3]

  • To a solution of 4-hydroxy-4'-chlorobenzophenone and a phase-transfer catalyst (e.g., tetraethylbenzylammonium chloride - TEBA) in a suitable solvent, add a concentrated aqueous solution of potassium hydroxide.

  • Add acetone and chloroform to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the fenofibric acid.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Troubleshooting Common Issues in Fenofibric Acid Synthesis:

  • Low Yield: Incomplete reaction or side product formation. Ensure the purity of starting materials and precise control of reaction temperature.

  • Impurity Profile: Unreacted starting materials or byproducts from side reactions. Optimize the stoichiometry of reagents and the reaction time. Purification by recrystallization is crucial.[3]

  • Side Reactions: The formation of unwanted byproducts can occur if the reaction conditions are not carefully controlled. For instance, excessive heat can lead to decomposition.

Ursodeoxycholic Acid (UDCA): From Animal-Derived to Plant-Based Synthesis

UDCA is a hydrophilic bile acid used in the treatment of cholestatic liver diseases. Historically, it was sourced from bear bile, but ethical concerns and supply limitations have driven the development of synthetic routes. Modern approaches focus on semi-synthesis from readily available plant-derived sterols.

Method 1: Chemoenzymatic Synthesis from Cholic Acid (CA) or Chenodeoxycholic Acid (CDCA)

This method utilizes a combination of chemical and enzymatic steps to convert CA or CDCA, which can be sourced from animal bile, into UDCA.[4] This approach offers high selectivity due to the specificity of the enzymes used.

Method 2: Multi-Step Chemical Synthesis from Plant-Derived Sterols

This approach starts with plant sterols, such as stigmasterol or sitosterol, and involves a series of chemical transformations to construct the UDCA molecule. A key step in this process is often the Horner-Wadsworth-Emmons reaction to build the side chain.[5]

Parameter Method 1: Chemoenzymatic Method 2: Multi-Step Chemical Rationale and Field Insights
Starting Material Cholic Acid or Chenodeoxycholic Acid (often animal-derived)Plant Sterols (e.g., stigmasterol, sitosterol)The use of plant-derived starting materials is preferred due to ethical considerations and a more sustainable supply chain.
Overall Yield Variable, but can be high with optimized enzymatic stepsTypically lower due to the number of steps, but recent optimizations have improved yields.The multi-step chemical synthesis often involves more complex transformations, which can lead to lower overall yields.
Purity High, with fewer stereoisomeric impurities due to enzymatic selectivityCan be challenging to achieve high stereochemical purity without careful control of reaction conditions.The chemoenzymatic route often results in a cleaner product profile.
Scalability Can be challenging due to the cost and stability of enzymesMore readily scalable using standard chemical manufacturing processesThe infrastructure for large-scale chemical synthesis is more established than for large-scale enzymatic reactions.
Cost-Effectiveness Can be expensive due to the cost of enzymes and cofactorsPotentially more cost-effective at scale, especially with optimized routesThe cost of the starting material and the complexity of the process are key factors.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction in UDCA Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective formation of alkenes and is a critical step in some synthetic routes to UDCA for building the side chain.[6][7]

HWE_Reaction Phosphonate Phosphonate Ester Ylide Phosphonate Ylide (Carbanion) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH, LDA) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde Steroidal Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product (UDCA precursor) Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate PPAR_alpha_Pathway FenofibricAcid Fenofibric Acid PPARalpha PPAR-alpha FenofibricAcid->PPARalpha Binds and Activates Complex PPAR-alpha/RXR Heterodimer PPARalpha->Complex RXR RXR RXR->Complex PPRE PPRE (in DNA) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Initiates LipidMetabolism Modulation of Lipid Metabolism Gene->LipidMetabolism UDCA_TGR5_Pathway UDCA UDCA TGR5 TGR5 Receptor UDCA->TGR5 Binds and Activates Gs Gαs Protein TGR5->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Sources

A Comparative Guide to PTP1B Inhibitors: Benchmarking Natural and Synthetic Compounds Against a Key Therapeutic Target

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in pivotal signaling pathways, most notably those of insulin and leptin.[1] By dephosphorylating the activated insulin receptor and its downstream substrates, PTP1B effectively attenuates signaling, contributing to insulin resistance.[2] Overexpression or increased activity of PTP1B is strongly implicated in the pathophysiology of type 2 diabetes mellitus (T2DM), obesity, and even certain cancers.[1][3] Consequently, the inhibition of PTP1B is a validated and highly pursued therapeutic strategy. An effective PTP1B inhibitor could enhance insulin sensitivity, promote glucose uptake, and potentially mimic several of insulin's metabolic actions, making it a promising candidate for treating metabolic disorders.[4]

This guide provides a comparative analysis of well-characterized PTP1B inhibitors, offering a benchmark for researchers in the field. It is important to note that a comprehensive literature search for "Latifolicinin C acid" did not yield specific experimental data regarding its PTP1B inhibitory activity. Therefore, this guide will focus on established standard inhibitors from various chemical classes to provide a robust comparative framework.

The Landscape of PTP1B Inhibitors: A Comparative Overview

The development of potent and selective PTP1B inhibitors is challenging due to the highly conserved and positively charged active site shared among protein tyrosine phosphatases.[5] However, significant progress has been made, particularly with natural products and their derivatives, which often feature diverse scaffolds that can interact with allosteric sites, conferring greater selectivity.

Here, we compare several standard PTP1B inhibitors, highlighting their potency and mechanism of action.

InhibitorClass / TypeIC50 Value (µM)Mechanism of Inhibition
Ursolic Acid Natural TriterpenoidVaries (often used as a positive control)Allosteric[6]
Oleanolic Acid Natural Triterpenoid~3.2 µM (parent compound)Competitive[7]
Lithocholic Acid (LCA) Natural Bile Acid12.74 µMCompetitive[6]
Chlorogenic Acid Natural Phenolic Acid15.28 µg/mL (~43 µM)Noncompetitive[2]
CYC31 Natural Bromophenol1.7 µMActive Site Directed
Sodium Orthovanadate (Na3VO4) Vanadate Salt19.3 - 54.5 µM (assay dependent)Competitive (Phosphate Mimic)

Note: IC50 values can vary significantly based on assay conditions, including enzyme and substrate concentrations, and the specific form of the recombinant enzyme used.

Mechanistic Insights into PTP1B Inhibition

PTP1B inhibitors can be broadly classified by their mechanism of action, which dictates their potential for selectivity and therapeutic development.

  • Competitive Inhibitors: These compounds, often mimicking the phosphotyrosine (pTyr) substrate, bind directly to the catalytic active site. While often potent, they can suffer from a lack of selectivity against other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[4] Oleanolic acid and its derivatives are examples of natural products that function as competitive inhibitors.[7]

  • Noncompetitive & Allosteric Inhibitors: These inhibitors bind to a site distinct from the catalytic pocket.[1] This is a highly attractive mechanism as allosteric sites are generally less conserved than active sites, offering a pathway to develop highly selective inhibitors. Ursolic acid is a well-documented allosteric inhibitor that binds to a pocket near the C-terminal region of PTP1B.[6] Chlorogenic acid has been shown to be a noncompetitive inhibitor, binding to a secondary aryl phosphate binding site rather than the primary active site.

Visualizing the PTP1B Signaling Pathway and Inhibition

To understand the context of PTP1B inhibition, it is crucial to visualize its role in cellular signaling.

PTP1B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS-pY) IR->IRS PTP1B PTP1B (on ER membrane) PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 Inhibitor PTP1B Inhibitor Inhibitor->PTP1B blocks

Caption: PTP1B acts as a brake on the insulin signaling cascade.

Experimental Protocol: In Vitro PTP1B Inhibition Assay

This section details a standardized, self-validating protocol for screening and characterizing PTP1B inhibitors using a colorimetric assay. The principle lies in measuring the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP), into p-nitrophenol (pNP), which can be quantified spectrophotometrically.

Causality Behind Experimental Choices:
  • Enzyme: Recombinant human PTP1B is used to ensure consistency and relevance to human biology.

  • Substrate: pNPP is a simple, cost-effective artificial substrate that produces a yellow-colored product (pNP) upon dephosphorylation, allowing for easy colorimetric detection at 405 nm.[1]

  • Positive Control: A known inhibitor like Sodium Orthovanadate (a phosphate mimic) or Ursolic Acid (an allosteric inhibitor) is essential to validate that the assay can detect inhibition.[6]

  • Buffer: A neutral pH buffer (e.g., Tris-HCl, pH 7.5) is used to maintain the optimal catalytic activity of the enzyme.

  • Endpoint: The reaction is stopped, and the signal is stabilized for accurate reading. In many modern protocols using a microplate reader, the reaction is monitored kinetically.[1]

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl containing 1 mM EDTA and 1 mM DTT, pH 7.5.

    • PTP1B Enzyme Solution: Dilute recombinant human PTP1B (e.g., 1 µg/mL) in ice-cold assay buffer.[1] Keep on ice.

    • Substrate Solution: Prepare a stock solution of pNPP (e.g., 4 mM) in the assay buffer.[1]

    • Test Compound/Inhibitor Stocks: Dissolve test compounds and the positive control (e.g., Ursolic Acid) in DMSO to create concentrated stock solutions. Prepare serial dilutions in the assay buffer or a buffer/DMSO mixture.

  • Assay Procedure (96-Well Plate Format):

    • Add 10 µL of the test compound dilutions (or DMSO vehicle for control wells) to appropriate wells of a 96-well microplate.[1]

    • Add 130 µL of the assay buffer to each well.[1]

    • To initiate the pre-incubation, add 20 µL of the diluted PTP1B enzyme solution to each well. Mix gently.[1]

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 40 µL of the pNPP substrate solution to all wells.[1]

    • Monitor the absorbance at 405 nm using a microplate reader over a period of 30 minutes at 37°C.[1]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by performing a non-linear regression fit of the dose-response curve.[6]

Visualizing the Experimental Workflow:

PTP1B_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, & Inhibitors Add_Inhibitor Add 10µL Inhibitor (or DMSO control) Reagents->Add_Inhibitor Add_Buffer Add 130µL Assay Buffer Add_Inhibitor->Add_Buffer Add_Enzyme Add 20µL PTP1B Enzyme Add_Buffer->Add_Enzyme Incubate_1 Incubate: 10 min @ 37°C Add_Enzyme->Incubate_1 Add_Substrate Add 40µL pNPP Substrate (Start Reaction) Incubate_1->Add_Substrate Incubate_2 Monitor Absorbance (405nm) 30 min @ 37°C Add_Substrate->Incubate_2 Calc_Rate Calculate Reaction Rate Incubate_2->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Latifolicinin C Acid

Author: BenchChem Technical Support Team. Date: February 2026

As scientific exploration delves into novel chemical entities like Latifolicinin C acid, the responsibility of ensuring safe handling and disposal is paramount. For researchers, scientists, and drug development professionals, understanding the lifecycle of a research chemical extends beyond its synthesis and application to its final, environmentally sound disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Latifolicinin C acid, grounded in established safety protocols and regulatory principles.

Core Principles of Chemical Waste Management

Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of a chemical waste is responsible for its proper identification, management, and disposal[1]. The primary step involves determining if the waste is hazardous, which is defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity[2][3]. In the absence of specific data for Latifolicinin C acid, it is prudent to treat it as a potentially hazardous substance.

Part 1: Hazard Characterization and Risk Assessment

Given that Latifolicinin C acid is a research compound, a comprehensive hazard profile is likely unavailable. Therefore, a conservative risk assessment is the first critical step.

1.1. Assume Potential Cytotoxicity: Many novel natural products are investigated for their cytotoxic properties. Until proven otherwise, it is safest to handle and dispose of Latifolicinin C acid as a cytotoxic agent[4][5]. This approach ensures the highest level of protection for personnel.

1.2. Review Analogous Compounds: If the chemical structure of Latifolicinin C acid is known, researchers should review the SDS of structurally similar compounds to infer potential hazards.

1.3. Documentation: Maintain a clear record of the estimated amount of Latifolicinin C acid to be disposed of and its known or suspected properties. This documentation is crucial for the final disposal manifest[1].

Part 2: Segregation and Collection of Latifolicinin C Acid Waste

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.

Table 1: Latifolicinin C Acid Waste Streams and Collection Procedures

Waste StreamDescriptionCollection ContainerLabeling Requirements
Solid Waste Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, bench paper).Lined, rigid, leak-proof container with a secure lid. For sharps (needles, scalpels), use a designated sharps container."Hazardous Waste," "Latifolicinin C Acid (Solid)," "Potential Cytotoxin," Date of Accumulation, Generator's Name and Contact Information.
Liquid Waste Solutions containing Latifolicinin C acid, contaminated solvents.Leak-proof, screw-cap container compatible with the solvent. Do not mix incompatible waste streams."Hazardous Waste," "Latifolicinin C Acid (Liquid)," List of all chemical constituents including solvents, "Potential Cytotoxin," Date of Accumulation, Generator's Name and Contact Information.
Aqueous Waste Aqueous solutions containing Latifolicinin C acid.Leak-proof, screw-cap container."Hazardous Waste," "Latifolicinin C Acid (Aqueous)," List of all chemical constituents, "Potential Cytotoxin," Date of Accumulation, Generator's Name and Contact Information.

Experimental Protocol: Waste Collection

  • Don Personal Protective Equipment (PPE): Before handling any waste, put on appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[6][7][8].

  • Select the Correct Waste Container: Based on the waste stream (solid, liquid, aqueous), choose the appropriate, properly labeled container.

  • Transfer Waste: Carefully transfer the waste into the designated container, minimizing the creation of dust or aerosols.

  • Secure the Container: Tightly seal the container lid.

  • Store Appropriately: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic[2][9]. Ensure secondary containment is used for liquid waste containers.

Part 3: Decontamination of Work Surfaces and Equipment

Thorough decontamination of all surfaces and equipment that have come into contact with Latifolicinin C acid is essential to prevent unintended exposure.

Decontamination Protocol:

  • Prepare Decontamination Solution: A solution of 70% ethanol or a suitable laboratory detergent is generally effective for initial cleaning. For potentially cytotoxic compounds, a subsequent treatment with a deactivating agent (e.g., a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate) may be recommended, depending on the chemical stability of Latifolicinin C acid.

  • Decontaminate Surfaces: Liberally apply the decontamination solution to the affected area and wipe with an absorbent material.

  • Dispose of Cleaning Materials: All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste contaminated with Latifolicinin C acid.

  • Clean PPE: Decontaminate reusable PPE or dispose of single-use items as solid hazardous waste.

Part 4: Final Disposal Procedures

The final disposal of Latifolicinin C acid waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Workflow:

  • Contact EHS: Once your waste container is approaching full, or if you have a one-time disposal need, contact your institution's EHS office to schedule a waste pickup.

  • Complete Waste Manifest: Fill out all required paperwork, accurately describing the waste as per the container label.

  • Prepare for Pickup: Ensure the waste container is securely sealed, properly labeled, and stored in the designated pickup location.

  • Maintain Records: Keep a copy of all disposal records for regulatory compliance.

Visualization of Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Coordination cluster_Disposal Final Disposal A Generation of Latifolicinin C Acid Waste B Segregate Waste (Solid, Liquid, Aqueous) A->B Identify Waste Stream C Collect in Labeled Hazardous Waste Container B->C Use Correct Container D Store in Satellite Accumulation Area C->D Secure Storage E Schedule Waste Pickup D->E Request Pickup F Complete Waste Manifest E->F Provide Documentation G Transport by Licensed Hazardous Waste Contractor F->G Transfer of Custody H Final Treatment and Disposal Facility G->H Compliant Disposal

Caption: Workflow for the safe disposal of Latifolicinin C acid.

References

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Safety Data Sheet: Lactic acid. Chemos GmbH&Co.KG. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? Civil Engineering Explained (YouTube). [Link]

  • Safe handling and waste management of hazardous drugs. eviQ. [Link]

  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

Sources

A Researcher's Guide to Safely Handling Latifolicinin C Acid: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to equip fellow researchers with the critical information needed for the safe handling of novel compounds. Latifolicinin C acid, a phenylpropanoic acid, presents a unique profile of potential bioactivity that necessitates a robust and well-understood safety protocol.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage Latifolicinin C acid responsibly, ensuring both personal safety and the integrity of the research.

Core Safety Principles: Understanding the Risks

Given that Latifolicinin C acid is a novel compound, comprehensive toxicological data is not yet available. Therefore, it is imperative to treat it as a potentially hazardous substance. The primary routes of exposure and potential risks include:

  • Dermal Contact: Skin absorption can lead to local or systemic toxicity.

  • Inhalation: Airborne particles of the solid compound can be inhaled, potentially causing respiratory issues.

  • Ingestion: Accidental ingestion could have serious health consequences.

  • Ocular Exposure: Direct contact with the eyes may cause severe irritation or damage.

A thorough risk assessment should be conducted before any handling of Latifolicinin C acid.

Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

The use of appropriate Personal Protective Equipment (PPE) is fundamental to minimizing exposure risks. The following table outlines the essential PPE for handling Latifolicinin C acid.

PPE ComponentSpecificationsRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against chemical contact. Double-gloving is a required practice for handling hazardous drugs to protect against tears and contamination.[2]
Eye Protection Chemical splash goggles compliant with ANSI Z87.1 standards.Essential for protecting the eyes from splashes and airborne particles.[3]
Face Shield Worn in conjunction with goggles, especially when there is a risk of splashing.Offers an additional layer of protection for the entire face.[2]
Laboratory Coat A long-sleeved, seamless gown with tight-fitting cuffs that closes in the back.[2]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Crucial for preventing the inhalation of aerosolized particles, especially when handling the solid compound.[2]
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from potential spills.
Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that all handling procedures are conducted in a safe and controlled manner.

3.1. Pre-Handling Preparations

  • Designated Work Area: All work with Latifolicinin C acid must be conducted within a certified chemical fume hood.

  • Gather Materials: Ensure all necessary equipment and reagents are inside the fume hood before starting to minimize movement.

  • Verify Fume Hood Functionality: Always check that the fume hood is operating correctly before use.

  • Don PPE: Put on all required PPE in the correct sequence.

3.2. Handling Procedures

The following workflow illustrates the key steps for safely handling solid Latifolicinin C acid.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep1 Verify Fume Hood Prep2 Don Full PPE Prep1->Prep2 Handling1 Weigh Solid in Hood Prep2->Handling1 Handling2 Carefully Transfer Handling1->Handling2 Cleanup1 Decontaminate Surfaces Handling2->Cleanup1 Cleanup2 Segregate Waste Cleanup1->Cleanup2 Cleanup3 Doff PPE Correctly Cleanup2->Cleanup3

Caption: Workflow for the safe handling of Latifolicinin C acid.

3.3. Post-Handling Decontamination and PPE Removal

  • Decontamination: All surfaces and equipment that came into contact with the compound must be thoroughly decontaminated.

  • Doffing PPE: Remove PPE in the reverse order it was put on to prevent cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical aspect of laboratory safety. All waste generated from handling Latifolicinin C acid must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid items (gloves, pipette tips, etc.) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Solutions containing Latifolicinin C acid must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[4]
Empty Containers Empty containers that held acutely hazardous waste should be triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected and disposed of as hazardous waste.[5][6] After rinsing, deface the label and dispose of the container according to institutional guidelines.[5][7]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures: Be Prepared for the Unexpected

In case of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[8] Seek immediate medical attention.[8]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[8] Seek immediate medical attention.[8][9]

  • Inhalation: Move the affected person to fresh air immediately.[8] Seek medical attention.[8]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[10]

Report all incidents to your supervisor and EHS department.

By adhering to these guidelines, researchers can confidently work with Latifolicinin C acid while maintaining the highest standards of safety for themselves, their colleagues, and the environment.

References

  • PlantaeDB. Latifolicinin C acid - Chemical Compound. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]

  • 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latifolicinin C acid
Reactant of Route 2
Reactant of Route 2
Latifolicinin C acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.